GSK2578215A
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIGMFCFPXZRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285515-21-0 | |
| Record name | GSK-2578215A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2578215A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK2578215A: A Technical Guide to its Mechanism of Action as a LRRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2578215A is a potent and highly selective small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and its interaction with the LRRK2 signaling pathway. Quantitative data from key studies are presented in tabular format for clarity, and detailed methodologies for essential experiments are described. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's function.
Core Mechanism of Action: Potent and Selective LRRK2 Kinase Inhibition
This compound functions as a highly potent and selective ATP-competitive inhibitor of the LRRK2 kinase. Its primary mechanism involves binding to the kinase domain of both wild-type (WT) LRRK2 and its pathogenic mutants, most notably the G2019S variant, which is frequently associated with Parkinson's disease. The G2019S mutation is known to enhance LRRK2 kinase activity, suggesting that inhibitors like this compound could be therapeutically beneficial.[1]
The inhibitory activity of this compound has been quantified through biochemical assays, demonstrating low nanomolar potency.
Table 1: Biochemical Potency of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) |
| LRRK2 (WT) | 10.9 |
| LRRK2 (G2019S) | 8.9 |
| LRRK2 (A2016T) | 81.1 |
| LRRK2 (G2019S + A2016T) | 61.3 |
Data compiled from multiple sources.[2]
This compound exhibits exceptional selectivity for LRRK2 across the human kinome. Kinome-wide screening has revealed that it has minimal off-target effects, with significant inhibition observed for only a few other kinases, including smMLCK, ALK, and FLT3.[2]
Cellular Effects and Pharmacodynamics
The primary cellular readout for LRRK2 kinase activity is the phosphorylation of LRRK2 at several serine residues, including Ser910 and Ser935. This compound effectively inhibits the phosphorylation of these sites in a dose-dependent manner in various cell models, including HEK293 cells stably expressing LRRK2.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Target | Effect | Effective Concentration (µM) |
| HEK293 (WT LRRK2) | pSer910/pSer935 | Inhibition | 0.3 - 1.0 |
| HEK293 (G2019S LRRK2) | pSer910/pSer935 | Inhibition | 0.3 - 1.0 |
| SH-SY5Y | Autophagy | Induction | Not specified |
| SH-SY5Y | Mitochondrial Fission | Induction | Not specified |
Data compiled from multiple sources.[1][3]
In vivo studies in mice have shown that this compound can inhibit LRRK2 phosphorylation in peripheral tissues such as the spleen and kidney following intraperitoneal administration.[1][4] However, it did not demonstrate significant inhibition of LRRK2 phosphorylation in the brain, suggesting limited brain penetrance or engagement of the target in the central nervous system.[1]
Further research in SH-SY5Y neuroblastoma cells has revealed that this compound induces protective autophagy.[3] This process is preceded by mitochondrial fragmentation mediated by the dynamin-related protein 1 (Drp-1) and involves the generation of mitochondrial-derived reactive oxygen species (ROS), which act as signaling molecules.[3]
LRRK2 Signaling Pathway and this compound's Point of Intervention
LRRK2 is a complex, multi-domain protein that participates in a variety of cellular processes, including vesicle trafficking, cytoskeletal dynamics, and autophagy.[5] Its kinase activity is central to its pathological role in Parkinson's disease. This compound directly targets and inhibits this kinase activity, thereby modulating downstream signaling events.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed protocols for the key experiments used to characterize this compound are outlined below. These are generalized methodologies based on standard practices in the field.
LRRK2 Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified LRRK2.
Caption: Workflow for LRRK2 Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Recombinant LRRK2 protein (wild-type or mutant) is diluted in a kinase assay buffer. A synthetic peptide substrate, such as LRRKtide, is prepared. ATP, often radiolabeled with ³²P (γ-³²P-ATP), is used as the phosphate donor. This compound is serially diluted to create a range of concentrations.
-
Inhibitor Pre-incubation: LRRK2 enzyme is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in the wells of a microplate.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and peptide substrate mixture. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, typically by the addition of phosphoric acid or EDTA.
-
Quantification of Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP. The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This assay measures the level of LRRK2 phosphorylation at specific sites (e.g., Ser910, Ser935) in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HEK293, SH-SY5Y) are cultured under standard conditions. For experiments, cells are treated with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed in a buffer containing detergents (e.g., Triton X-100 or RIPA buffer), protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Data Analysis: The chemiluminescent signal is captured using an imaging system. The intensity of the bands corresponding to phosphorylated LRRK2 is normalized to the intensity of the total LRRK2 bands to determine the relative level of phosphorylation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of LRRK2 kinase activity. Its mechanism of action has been elucidated through a combination of biochemical and cellular assays, demonstrating its ability to directly inhibit the enzyme and modulate downstream signaling pathways related to phosphorylation, autophagy, and mitochondrial dynamics. While its clinical development may be limited by its pharmacokinetic properties in the central nervous system, this compound remains an invaluable tool for researchers investigating the physiological and pathological roles of LRRK2. The data and methodologies presented in this guide provide a solid foundation for further research and drug development efforts targeting LRRK2 in Parkinson's disease and other associated disorders.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2578215A: A Technical Guide to a Potent and Selective LRRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2's kinase activity is a critical step in understanding its physiological and pathological roles. This technical guide provides an in-depth overview of GSK2578215A, a 2-arylmethyloxy-5-substituent-N-arylbenzamide compound identified as a potent and highly selective LRRK2 kinase inhibitor. This document details its biochemical and cellular activity, selectivity profile, and pharmacokinetic and pharmacodynamic properties, supported by comprehensive data tables and detailed experimental methodologies. Visualizations of the LRRK2 signaling pathway and a representative preclinical development workflow are also provided to aid in the understanding of this important research compound.
Introduction
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, which leads to enhanced kinase activity, is particularly prevalent, suggesting that inhibition of LRRK2 kinase activity could be a viable therapeutic strategy.[1] this compound has emerged as a valuable tool compound for investigating the consequences of LRRK2 inhibition due to its high potency and selectivity.[2]
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of both wild-type (WT) and the pathogenic G2019S mutant of LRRK2.[2] Its inhibitory activity has been characterized through various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC₅₀ (nM) |
| LRRK2 (WT) | 10.9[3] |
| LRRK2 (G2019S) | 8.9[3][4] |
| LRRK2 (A2016T) | 81.1[4] |
| LRRK2 (G2019S + A2016T) | 61.3[4] |
In cellular assays, this compound effectively inhibits the phosphorylation of LRRK2 at key autophosphorylation sites, Ser910 and Ser935, which are markers of LRRK2 kinase activity.[2]
Table 2: Cellular Activity of this compound
| Cell Line | Target | Effect | Concentration |
| HEK293 (stably transfected with WT LRRK2) | pSer910/pSer935 | Inhibition | 0.3–1.0 µM[2] |
| HEK293 (stably transfected with G2019S LRRK2) | pSer910/pSer935 | Inhibition | 0.3–1.0 µM[2] |
Kinase Selectivity Profile
A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been profiled against a broad panel of kinases and has demonstrated exceptional selectivity for LRRK2.[1]
Table 3: Kinase Selectivity of this compound
| Assay Platform | Number of Kinases Screened | Off-Targets with >50% Inhibition at 10 µM |
| Dundee Profiling (radioactivity-based) | 131 | smMLCK[1] |
| KINOMEscan (binding assay) | 329 | ALK, FLT3(D835Y)[1] |
Pharmacokinetics and In Vivo Pharmacodynamics
The in vivo properties of this compound have been characterized in mice, revealing its ability to cross the blood-brain barrier and engage its target in peripheral tissues.[1]
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability (F) | 12.2%[1] |
| Half-life (t₁/₂) | 1.14 h[1] |
| Plasma Exposure (AUClast) | 635.3 h·ng/mL[1] |
| Brain to Plasma Ratio | 1.9[1] |
Pharmacodynamic studies in mice have shown that intraperitoneal administration of this compound leads to a significant reduction in LRRK2 pSer910 and pSer935 levels in peripheral tissues, although this effect was not observed in the brain at the tested dose.[2]
Table 5: In Vivo Pharmacodynamic Effects of this compound in Mice
| Tissue | Dose (i.p.) | Effect on pSer910/pSer935 |
| Spleen | 100 mg/kg | Substantial Inhibition[2] |
| Kidney | 100 mg/kg | Substantial Inhibition[2] |
| Brain | 100 mg/kg | No Inhibition[2] |
Experimental Protocols
LRRK2 Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a common method for high-throughput screening of kinase inhibitors.
-
Reagents and Materials:
-
Recombinant 6His-Tev-LRRK2 (1326-2527)
-
LRRKtide peptide substrate
-
ATP
-
This compound or other test compounds
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the test compound, LRRK2 enzyme, and LRRKtide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC₅₀ values from the dose-response curves.
-
Radioactivity-Based Kinase Assay (Dundee Profiling)
This method provides a direct measure of kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.
-
Reagents and Materials:
-
Panel of 131 kinases
-
Specific substrates for each kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound
-
Kinase reaction buffer
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare kinase reactions containing the specific kinase, its substrate, and this compound at a fixed concentration (e.g., 10 µM).
-
Initiate the reactions by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated ATP.
-
Dry the phosphocellulose paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
KINOMEscan™ Kinase-Binding Assay
This competition binding assay measures the ability of a compound to displace a ligand from the active site of a kinase.
-
Principle:
-
Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
A reduction in the amount of bound kinase indicates that the test compound has displaced the immobilized ligand.
-
-
Procedure (as performed by a service provider like Eurofins DiscoverX):
-
This compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-compound mixture is added to wells containing the immobilized ligand.
-
After an incubation period, unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR.
-
Results are reported as the percentage of the DMSO control, from which a selectivity score can be derived.
-
Cellular LRRK2 Target Engagement Assay (Western Blot)
This assay assesses the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of downstream markers.
-
Reagents and Materials:
-
HEK293 cells stably expressing WT or G2019S LRRK2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
SDS-PAGE gels and Western blotting equipment
-
-
Procedure:
-
Plate HEK293 cells and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 90 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-LRRK2 signals to total LRRK2 and the loading control.
-
In Vivo Pharmacodynamic Assessment in Mice
This protocol outlines the general steps to evaluate the effect of a LRRK2 inhibitor on target phosphorylation in animal tissues.
-
Animals and Dosing:
-
Use wild-type mice (e.g., C57BL/6).
-
Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).
-
Include a vehicle control group.
-
-
Tissue Collection and Processing:
-
At a defined time point post-dose, euthanize the mice.
-
Rapidly dissect tissues of interest (e.g., spleen, kidney, brain).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
Analysis:
-
Perform a Western blot analysis on the tissue lysates as described in the cellular target engagement assay (Section 5.4) to determine the levels of pSer910-LRRK2, pSer935-LRRK2, and total LRRK2.
-
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein implicated in various cellular processes. Its kinase activity is central to its function and is thought to regulate downstream signaling events.
Caption: LRRK2 signaling and its inhibition by this compound.
Preclinical Development Workflow for a LRRK2 Inhibitor
The development of a LRRK2 inhibitor like this compound follows a structured preclinical path to evaluate its potential as a therapeutic agent.
Caption: Preclinical development workflow for a LRRK2 inhibitor.
Conclusion
This compound is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that serves as a critical tool for elucidating the roles of LRRK2 in health and disease. Its well-characterized biochemical, cellular, and in vivo properties, as detailed in this guide, provide a solid foundation for its use in preclinical research. The provided experimental protocols offer a starting point for researchers aiming to evaluate this and similar compounds. Further investigation into the therapeutic potential of LRRK2 inhibition is warranted, and this compound will undoubtedly continue to be a valuable asset in these endeavors.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
GSK2578215A: A Technical Guide to a Potent LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2578215A is a potent and highly selective small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended for researchers and professionals in the field of drug discovery and neurodegenerative disease.
Chemical Structure and Properties
This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide derivative.[1] Its chemical structure and key identifying information are detailed below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinylbenzamide[2] |
| Molecular Formula | C24H18FN3O2[3][4] |
| Molecular Weight | 399.42 g/mol [3][4] |
| CAS Number | 1285515-21-0[3][4] |
| SMILES String | FC1=NC=CC(C2=CC=C(OCC3=CC=CC=C3)C(C(NC4=CC=CN=C4)=O)=C2)=C1[4] |
| Appearance | Light yellow to yellow solid[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Solubility | Insoluble in water; ≥19.95 mg/mL in DMSO; ≥2.68 mg/mL in EtOH (with gentle warming and ultrasonic)[5] | Experimental |
| Predicted pKa | Acidic: 12.89 ± 0.10, Basic: 3.73 ± 0.10 | Predicted |
| Predicted logP | 4.63 ± 0.38 | Predicted |
Note: pKa and logP values are predicted using computational software and have not been experimentally confirmed in the available literature.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of LRRK2 kinase activity. It has been shown to inhibit both wild-type LRRK2 and the pathogenic G2019S mutant with high potency.[1][6] The primary mechanism of action is the inhibition of LRRK2's kinase function, which prevents the phosphorylation of its downstream substrates.
Table 3: In Vitro Inhibitory Activity of this compound against LRRK2
| Target | IC50 (nM) |
| LRRK2 (Wild-Type) | 10.9[6] |
| LRRK2 (G2019S Mutant) | 8.9[6] |
The inhibition of LRRK2 by this compound has significant downstream cellular effects, including the modulation of autophagy and mitochondrial dynamics.
LRRK2 Signaling Pathway Inhibition
This compound effectively blocks the autophosphorylation of LRRK2 and the phosphorylation of its downstream targets, such as Rab GTPases. A key cellular effect is the reduced phosphorylation of LRRK2 at serine residues 910 and 935.[1]
Caption: LRRK2 Inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature regarding this compound.
LRRK2 Kinase Inhibition Assay
This protocol is based on the methods described by Reith et al. (2012).[1][7]
-
Enzyme and Substrate Preparation : Recombinant human LRRK2 (wild-type or G2019S mutant) is expressed and purified. A synthetic peptide substrate, such as LRRKtide, is used.
-
Reaction Mixture : The assay is performed in a buffer containing Tris-HCl, MgCl2, and ATP.
-
Inhibition Assay :
-
A dilution series of this compound in DMSO is prepared.
-
The inhibitor is pre-incubated with the LRRK2 enzyme.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
-
Detection :
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper).
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular LRRK2 Phosphorylation Assay
This protocol is based on the methods described by Reith et al. (2012).[1]
-
Cell Culture : HEK293 cells stably overexpressing wild-type or G2019S LRRK2 are cultured in appropriate media.
-
Compound Treatment : Cells are treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 90 minutes).
-
Cell Lysis : After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting :
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer910, anti-pSer935) and total LRRK2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
-
Detection and Analysis : The signal is detected using an enhanced chemiluminescence (ECL) system. Band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated.
Autophagy Induction and Mitochondrial Fission Assays
These protocols are based on the methods described by Saez-Atienzar et al. (2014).[8]
Autophagy Induction:
-
Cell Culture and Transfection : SH-SY5Y neuroblastoma cells are cultured and may be transfected with a plasmid encoding a fluorescently tagged autophagy marker, such as GFP-LC3.
-
Compound Treatment : Cells are treated with this compound (e.g., 1 nM for 12 hours).
-
Immunofluorescence :
-
Cells are fixed, permeabilized, and stained with antibodies against autophagy markers like LC3 and p62.
-
Fluorescently labeled secondary antibodies are used for visualization.
-
-
Microscopy and Analysis : Cells are imaged using a confocal microscope. The number of LC3 puncta per cell (indicative of autophagosomes) is quantified.
Mitochondrial Fission:
-
Cell Culture and Staining : SH-SY5Y cells are cultured and the mitochondria are visualized by staining with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) or by transfection with a mitochondria-targeted fluorescent protein.
-
Compound Treatment : Cells are treated with this compound (e.g., 1 nM for 12 hours).
-
Microscopy and Analysis : Live or fixed cells are imaged using a confocal microscope. Mitochondrial morphology is assessed, and the percentage of cells with fragmented (fissioned) versus tubular (fused) mitochondria is determined.
Experimental and Logical Workflow
The investigation of this compound's activity typically follows a hierarchical workflow, progressing from initial biochemical characterization to more complex cellular and in vivo studies.
Caption: Experimental Workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of LRRK2. Its high potency and selectivity make it a suitable probe for dissecting the LRRK2 signaling pathway and its involvement in cellular processes such as autophagy and mitochondrial maintenance. Further studies with this compound and similar compounds will be instrumental in advancing our understanding of LRRK2-associated neurodegeneration and in the development of novel therapeutics for Parkinson's disease.
References
The Discovery and Preclinical Development of GSK2578215A: A Potent and Selective LRRK2 Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The discovery that pathogenic mutations often lead to increased LRRK2 kinase activity has positioned LRRK2 as a promising therapeutic target. GSK2578215A was developed as a potent and highly selective inhibitor of LRRK2 kinase activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and key data presented for scientific evaluation.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the majority of PD cases are idiopathic, genetic factors are known to play a crucial role. Mutations in the LRRK2 gene are among the most common genetic contributors to PD.[1] The G2019S mutation, in particular, which is located in the kinase domain, has been shown to enhance LRRK2 kinase activity, suggesting that inhibition of this activity could be a viable therapeutic strategy.[2] this compound emerged from drug discovery efforts as a potent and selective tool compound to investigate the therapeutic potential of LRRK2 inhibition.[3]
Discovery and Optimization
This compound belongs to a class of 2-arylmethyloxy-5-substituent-N-arylbenzamide LRRK2 kinase inhibitors.[3] Its discovery was the result of a focused drug discovery program aimed at identifying small molecules with high potency and selectivity for LRRK2. The development process involved iterative cycles of chemical synthesis and biological testing to optimize the compound's pharmacological properties.
Mechanism of Action
This compound is an ATP-competitive inhibitor of LRRK2 kinase activity.[2] It binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 substrates. The primary mechanism of action is the direct inhibition of the catalytic activity of both wild-type and pathogenic mutant forms of LRRK2.[3]
LRRK2 Signaling Pathway and Point of Intervention
The LRRK2 signaling pathway is complex and not fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[4] Pathogenic mutations can lead to aberrant phosphorylation of downstream substrates, contributing to neuronal dysfunction. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby blocking these downstream signaling events.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Biochemical Potency
| Target | IC50 (nM) |
| Wild-Type LRRK2 | 10.9[5] |
| LRRK2 [G2019S] | 8.9[5] |
| LRRK2 [A2016T] | 81.1[5] |
| LRRK2 [G2019S + A2016T] | 61.3[5] |
Cellular Activity
| Cell Line | Assay | Concentration (µM) | Effect |
| HEK293 (WT LRRK2) | Ser910/Ser935 Phosphorylation | 0.3 - 1.0[3] | Inhibition |
| HEK293 (G2019S LRRK2) | Ser910/Ser935 Phosphorylation | 0.3 - 1.0[3] | Inhibition |
Kinase Selectivity
This compound has demonstrated high selectivity for LRRK2 when screened against a large panel of kinases. In a screen of over 460 kinases, significant inhibition was only observed for a small number of off-target kinases, including smMLCK, ALK, and FLT3.[5]
In Vivo Pharmacokinetics in Mice
| Route | Matrix | AUClast (hr*ng/mL) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Brain/Plasma Ratio | %F |
| IV (1 mg/kg) | Plasma | 519.6 | 1.14 | 30.0 | 2.3 | 1.4 | - |
| IV (1 mg/kg) | Brain | 708.7 | 1.11 | 22.1 | 1.6 | - | - |
| PO (10 mg/kg) | Plasma | 635.3 | - | - | - | 2.4 | 12.2 |
| PO (10 mg/kg) | Brain | 1539.4 | - | - | - | - | - |
Experimental Protocols
Recombinant LRRK2 Kinase Assay
This protocol describes a general method for assessing LRRK2 kinase activity in vitro, which is fundamental for determining the biochemical potency of inhibitors like this compound.
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
Myelin Basic Protein (MBP) as a generic substrate[6]
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)[7]
-
[γ-32P]ATP
-
This compound or other inhibitors
-
P81 phosphocellulose paper
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 protein and MBP in kinase assay buffer.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporation of 32P into MBP using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for LRRK2 Phosphorylation
This protocol outlines the steps to measure the phosphorylation of LRRK2 at key sites (Ser910 and Ser935) in cellular models, a critical assay for determining the cellular potency of LRRK2 inhibitors.[7]
Materials:
-
HEK293 cells expressing wild-type or mutant LRRK2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture HEK293 cells expressing the desired LRRK2 construct.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
Drug Development Workflow and Preclinical Findings
The development of this compound followed a typical preclinical drug discovery workflow for kinase inhibitors.
In Vivo Pharmacodynamics
In vivo studies in mice demonstrated that this compound could effectively inhibit LRRK2 phosphorylation in peripheral tissues. Following a 100 mg/kg intraperitoneal injection, a significant reduction in Ser910 and Ser935 phosphorylation was observed in the spleen and kidney.[3] However, despite achieving brain exposure, the compound did not significantly inhibit LRRK2 phosphorylation in the brain at the tested doses.[3]
Effects on Mitochondrial Dynamics and Autophagy
In cellular models, inhibition of LRRK2 by this compound has been shown to induce mitochondrial fragmentation, which is an early step preceding autophagy. This process is dependent on the dynamin-related protein-1 (Drp-1). The induction of autophagy appears to be a cytoprotective response aimed at removing damaged mitochondria.
Development Status and Future Directions
This compound is primarily regarded as a valuable research tool that has been instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease.[8] While this compound itself did not advance into human clinical trials, the insights gained from its preclinical development have paved the way for the discovery and advancement of other LRRK2 inhibitors. Several LRRK2 inhibitors, such as DNL201, have since entered clinical trials, demonstrating the continued interest and potential of this therapeutic approach.[9][10] The preclinical data for this compound highlighted the challenge of achieving sufficient target engagement in the brain, a key consideration for the development of future CNS-penetrant LRRK2 inhibitors.
Conclusion
This compound is a potent, selective, and well-characterized inhibitor of LRRK2 kinase activity. Its discovery and preclinical development have significantly contributed to our understanding of the role of LRRK2 in Parkinson's disease and have provided a strong rationale for the continued pursuit of LRRK2 inhibitors as a potential disease-modifying therapy. The data and experimental protocols outlined in this technical guide serve as a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.
References
- 1. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective LRRK2 Inhibitors | Parkinson's Disease [michaeljfox.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson’s | ALZFORUM [alzforum.org]
GSK2578215A: A Technical Guide to LRRK2 Target Validation in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target validation for GSK2578215A, a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). While mutations in the LRRK2 gene are most strongly linked to Parkinson's disease, emerging research continues to explore the broader role of LRRK2 in other neurodegenerative conditions. This document outlines the mechanism of action, key experimental data, and the signaling pathways associated with LRRK2, providing a comprehensive resource for researchers in the field.
Executive Summary
This compound is a small molecule inhibitor that targets the kinase activity of LRRK2.[1][2] The G2019S mutation, which enhances LRRK2 kinase activity, is a significant genetic risk factor for both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.[2] this compound has demonstrated high potency and selectivity for both wild-type and mutant forms of LRRK2.[1][2][3] This guide will detail the quantitative metrics of its inhibitory activity, the experimental protocols used for its validation, and its effects on downstream signaling pathways.
The LRRK2 Target in Neurodegeneration
Leucine-rich repeat kinase 2 is a large, multi-domain protein that plays a role in various cellular processes, including vesicle trafficking, autophagy, and protein synthesis.[4] Dysregulation of LRRK2 activity, particularly due to pathogenic mutations, is strongly implicated in the neurodegeneration seen in Parkinson's disease.[2] Activated LRRK2 can lead to neuroinflammation, neuroapoptosis, and the aggregation of proteins like α-synuclein and tau, which are hallmarks of several neurodegenerative disorders.[3] Therefore, inhibiting LRRK2 kinase activity presents a promising therapeutic strategy.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Target | Biochemical IC50 (nM) | Reference |
| Wild-Type LRRK2 | ~10 | [1][2] |
| G2019S Mutant LRRK2 | ~10 | [1][2] |
| A2016T Mutant LRRK2 | 81.1 | [3] |
| G2019S + A2016T Mutant LRRK2 | 61.3 | [3] |
| Cellular Activity | Concentration for Significant Inhibition | Reference |
| Inhibition of Ser910 and Ser935 phosphorylation (Wild-Type LRRK2) in HEK293 cells | 0.3–1.0 µM | [1][2][3] |
| Inhibition of Ser910 and Ser935 phosphorylation (G2019S Mutant LRRK2) in HEK293 cells | Slightly higher than 0.3–1.0 µM | [2] |
Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LRRK2.
Methodology:
-
Recombinant wild-type or mutant LRRK2 protein is incubated with a peptide substrate and ATP.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a radioactivity-based assay or fluorescence-based method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular LRRK2 Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit LRRK2 kinase activity within a cellular context.
Methodology:
-
HEK293 cells are stably transfected to overexpress either wild-type or G2019S mutant LRRK2.
-
The cells are treated with varying concentrations of this compound for a defined period.
-
Cells are lysed, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated Ser910 and Ser935 residues of LRRK2, as well as an antibody for total LRRK2 as a loading control.
-
The intensity of the phosphorylation signal is quantified and normalized to the total LRRK2 signal to determine the dose-dependent inhibition.[2]
Kinome Selectivity Profiling
Objective: To evaluate the selectivity of this compound against a broad panel of other kinases.
Methodology:
-
This compound is screened against a large panel of distinct kinases (e.g., 460 kinases) using standardized radioactivity-based enzymatic assays and/or kinase-binding assays.[2]
-
The percentage of inhibition at a fixed concentration (e.g., 1 µM) is determined for each kinase.
-
The results are analyzed to identify any off-target kinases that are significantly inhibited by this compound. This compound has been shown to have high selectivity for LRRK2.[1][3]
Signaling Pathways and Visualizations
LRRK2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of LRRK2 in cellular pathways implicated in neurodegeneration and the inhibitory action of this compound.
Caption: LRRK2 signaling pathway and inhibition by this compound.
Experimental Workflow for Target Validation
The following diagram outlines the general workflow for validating a target inhibitor like this compound.
References
- 1. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK2578215A in LRRK2 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and highly selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GSK2578215A. It details its mechanism of action, its impact on LRRK2 signaling pathways, and provides comprehensive experimental protocols for its characterization. This document is intended to serve as a core resource for researchers in the fields of Parkinson's disease, kinase biology, and drug discovery.
Introduction to LRRK2 and the Significance of this compound
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the scientific community due to its strong genetic association with Parkinson's disease (PD).[1][2][3] Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of PD. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to an increase in the kinase activity of the LRRK2 protein, suggesting that inhibition of this activity could be a viable therapeutic strategy.[1]
This compound is a potent and highly selective small molecule inhibitor of LRRK2 kinase activity.[1][2][3] Its high selectivity and ability to penetrate the blood-brain barrier make it a critical tool compound for elucidating the physiological and pathological roles of LRRK2 and for the development of novel therapeutics for Parkinson's disease.[3][4] This guide will explore the biochemical and cellular effects of this compound on LRRK2 signaling.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Wild-Type LRRK2 | G2019S Mutant LRRK2 | A2016T Mutant LRRK2 | Reference(s) |
| Biochemical IC50 | 10.9 nM | 8.9 nM | 81.1 nM | [1] |
| Cellular IC50 (pSer935) | ~100-300 nM | ~100-300 nM | Not Reported | [1] |
| Table 1: Potency of this compound against LRRK2 variants. IC50 values represent the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%. |
| Kinase | % Inhibition at 10 µM | Reference(s) |
| smMLCK | >50% | [1] |
| ALK | <10 (Ambit score) | [1] |
| FLT3 (D835Y) | <10 (Ambit score) | [1] |
| Table 2: Selectivity profile of this compound. Data from a panel of 460 distinct non-LRRK2 kinases. |
LRRK2 Signaling Pathways and the Impact of this compound
LRRK2 is a complex protein with roles in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Its kinase activity is central to its function and dysfunction. This compound, by directly inhibiting this activity, serves as a powerful tool to dissect these pathways.
LRRK2 Autophosphorylation and Substrate Phosphorylation
A key indicator of LRRK2 kinase activity is its autophosphorylation at sites such as Serine 1292 (pS1292). Pathogenic mutations like G2019S increase pS1292 levels. Furthermore, LRRK2 phosphorylates a number of downstream substrates, with Rab GTPases being the most well-validated. Specifically, LRRK2 has been shown to phosphorylate Rab10 at Threonine 73 (pT73).
This compound effectively inhibits both LRRK2 autophosphorylation and the phosphorylation of its substrates. In cellular assays, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of LRRK2 at Serine 910 (pS910) and Serine 935 (pS935), which are indirect but reliable markers of LRRK2 kinase inhibition.[1][2] It also robustly inhibits the phosphorylation of Rab10.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on LRRK2 signaling.
In Vitro LRRK2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2.
Materials:
-
Recombinant human LRRK2 (Wild-Type and G2019S mutant)
-
LRRKtide peptide substrate (or Myelin Basic Protein, MBP)
-
This compound
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
-
Plate reader (for non-radioactive assays) or Phosphorimager (for radioactive assays)
Procedure (using ADP-Glo™ Assay):
-
Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Assay Buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of recombinant LRRK2 enzyme solution (concentration to be optimized, e.g., 25 ng).
-
Add 2 µL of a substrate/ATP mix (e.g., LRRKtide and 10 µM ATP).
-
Incubate the plate at room temperature for 120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
GSK2578215A: A Potent and Selective LRRK2 Kinase Inhibitor with Equivalent Efficacy Against Wild-Type and G2019S Mutant Forms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the G2019S mutation being a prevalent cause of both familial and sporadic cases of the disease. The development of potent and selective LRRK2 kinase inhibitors is a primary focus of research. This technical guide provides an in-depth analysis of GSK2578215A, a 2-arylmethyloxy-5-substitutent-N-arylbenzamide that demonstrates significant inhibitory activity against both wild-type (WT) and the pathogenic G2019S mutant LRRK2. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and provides visual representations of relevant pathways and workflows.
Core Efficacy Data: this compound
This compound has been characterized as a potent and highly selective LRRK2 inhibitor.[1] Its efficacy has been demonstrated in both biochemical and cellular assays, showing comparable inhibition of both wild-type and the G2019S mutant LRRK2, which is known to have abnormally high kinase activity.[2]
Biochemical Potency
The inhibitory activity of this compound was determined through biochemical assays measuring its half-maximal inhibitory concentration (IC50) against purified LRRK2 protein.
| LRRK2 Variant | IC50 (nM) |
| Wild-Type | 10.9[3][4] |
| G2019S Mutant | 8.9[3][4] |
| A2016T Mutant | 81.1[4] |
| G2019S + A2016T Mutant | 61.3[4] |
Cellular Activity
The cellular potency of this compound was assessed by its ability to inhibit the phosphorylation of LRRK2 at key sites, Serine 910 (Ser910) and Serine 935 (Ser935), which are markers of LRRK2 kinase activity.[3]
| Cell Line | LRRK2 Variant | Effective Concentration (µM) for Dephosphorylation |
| HEK293 | Wild-Type | 0.3 - 1.0[3][5] |
| HEK293 | G2019S Mutant | 0.3 - 1.0[3][5] |
| Human Lymphoblastoid Cells | Endogenous Wild-Type | Dose-dependent[3] |
| Human Lymphoblastoid Cells | Endogenous G2019S Mutant (homozygous) | Dose-dependent[3] |
| SH-SY5Y | Endogenous | 0.001 (for downstream effects)[6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Endogenous (Control & PD Patients) | 0.063 - 0.5[2] |
Signaling and Experimental Workflows
LRRK2 Signaling Pathway and Point of Inhibition
Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity.[4] This hyperactivity is thought to contribute to the pathology of Parkinson's disease through various downstream effects, including the phosphorylation of Rab GTPases, which are involved in vesicular trafficking.[4][7] this compound acts as a direct inhibitor of this kinase activity.
Experimental Workflow for Cellular Potency Assessment
The following diagram outlines a typical workflow for evaluating the cellular efficacy of this compound.
Experimental Protocols
Biochemical LRRK2 Kinase Assay
This protocol is a synthesized representation for determining the IC50 of this compound.
-
Reagents and Materials:
-
Recombinant human LRRK2 (Wild-Type and G2019S mutant)
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
Kinase buffer
-
This compound (in DMSO)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, peptide substrate, and inhibitor to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Cellular LRRK2 Phosphorylation Assay
This protocol outlines the steps to measure the inhibition of LRRK2 phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 stably expressing WT or G2019S LRRK2) in appropriate culture vessels.
-
Allow cells to adhere and grow to a suitable confluency (e.g., 80-90%).
-
Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Analysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against pSer935-LRRK2, pSer910-LRRK2, and total LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-LRRK2 signal to the total LRRK2 signal.
-
Conclusion
This compound is a potent and selective LRRK2 kinase inhibitor that demonstrates comparable efficacy against both wild-type and the pathogenic G2019S mutant LRRK2.[1][3][4][5] Its ability to inhibit LRRK2 phosphorylation in cellular models at sub-micromolar concentrations highlights its potential as a valuable research tool and a candidate for further therapeutic development.[3][5] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other LRRK2 inhibitors in the context of Parkinson's disease research. While highly selective, it is important to note that at a concentration of 10 µM, this compound showed some off-target inhibition of smMLCK, ALK, and FLT3.[3][4] Additionally, while effective in peripheral tissues, the compound did not demonstrate inhibition of LRRK2 phosphorylation in the brain following intraperitoneal injection in mice, suggesting limited brain penetrance.[3][5]
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GSK2578215A: A Potent and Selective LRRK2 Kinase Inhibitor for Modulating G2019S-Associated Parkinson's Disease Pathophysiology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK2578215A, a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It details the compound's mechanism of action, its specific interactions with the G2019S mutant form of LRRK2, and presents key quantitative data, experimental protocols, and pathway visualizations to support further research and development in the context of Parkinson's disease.
Introduction: LRRK2 and the G2019S Mutation in Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease (PD).[1][2] Genetic studies have linked mutations in the LRRK2 gene to both familial and sporadic cases of PD.[1] The most common of these mutations, a glycine to serine substitution at position 2019 (G2019S), occurs within the kinase domain of the LRRK2 protein.[1][3] This G2019S mutation leads to an increase in LRRK2 kinase activity, which is believed to contribute to the neurodegenerative processes in PD.[1][3] Consequently, the development of small molecule inhibitors that can block this aberrant kinase activity is a promising therapeutic strategy.[1][4] this compound is a 2-arylmethyloxy-5-substitutent-N-arylbenzamide that has been identified as a potent and highly selective inhibitor of both wild-type and G2019S mutant LRRK2.[1][2]
Mechanism of Action of this compound
This compound functions as a kinase inhibitor, targeting the ATP-binding site of LRRK2 to block its phosphotransferase activity. A key indicator of LRRK2 kinase activity in cellular models is the phosphorylation of serine residues at positions 910 (Ser910) and 935 (Ser935).[1] this compound has been shown to induce a dose-dependent inhibition of Ser910 and Ser935 phosphorylation for both wild-type LRRK2 and the G2019S mutant.[1][5] This dephosphorylation confirms the compound's ability to effectively inhibit LRRK2 kinase activity within a cellular context.
Quantitative Data: Potency and Cellular Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Potency of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) |
| Wild-Type (WT) | 10.9[1][5], 10.1[6] |
| G2019S Mutant | 8.9[1][5][6], 9.9[7] |
| A2016T Mutant | 81.1[8] |
| G2019S + A2016T Mutant | 61.3[8] |
Table 2: Cellular Activity of this compound
| Cell Line | LRRK2 Form | Effective Concentration for Inhibition of pSer910/pSer935 |
| HEK293 (stably transfected) | Wild-Type and G2019S | 0.3–1.0 µM[1][2] |
| Mouse Swiss 3T3 | Endogenous | Similar dose-dependent dephosphorylation as in HEK293 cells[5] |
| Human Lymphoblastoid Cells (EBV immortalized) | Endogenous (Control and G2019S homozygous) | Dose-dependent inhibition observed[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments used to characterize this compound.
Recombinant LRRK2 Enzyme Assay
This assay is fundamental for determining the biochemical potency (IC50) of the inhibitor.
-
Objective: To measure the concentration of this compound required to inhibit 50% of the LRRK2 kinase activity in a purified system.
-
Methodology:
-
Recombinant LRRK2 protein (both wild-type and G2019S mutant forms) is incubated with a kinase buffer containing a peptide substrate and ATP.
-
This compound is added in a range of concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using a radioactivity-based assay where [γ-³²P]ATP is used, and the incorporation of the radiolabel into the substrate is measured.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular LRRK2 Phosphorylation Assay
This assay assesses the ability of the inhibitor to engage and inhibit LRRK2 in a cellular environment.
-
Objective: To determine the effective concentration of this compound required to inhibit the phosphorylation of LRRK2 at Ser910 and Ser935 in cells.
-
Methodology:
-
Cells (e.g., HEK293 cells stably expressing wild-type or G2019S LRRK2, or human lymphoblastoid cells with endogenous LRRK2) are cultured under standard conditions.[1]
-
The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 90 minutes).[1]
-
Following treatment, the cells are lysed to extract total protein.
-
The protein lysates are then subjected to immunoblot (Western blot) analysis.[1]
-
Specific primary antibodies are used to detect total LRRK2, phosphorylated LRRK2 at Ser910 (pSer910), and phosphorylated LRRK2 at Ser935 (pSer935).
-
The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total LRRK2 at each inhibitor concentration.
-
In Vivo Pharmacodynamic Studies
These studies evaluate the inhibitor's activity in a living organism.
-
Objective: To assess the ability of this compound to inhibit LRRK2 phosphorylation in peripheral tissues and the brain following systemic administration.
-
Methodology:
-
Mice are administered this compound via intraperitoneal (i.p.) injection (e.g., 100 mg/kg).[1][2]
-
After a defined period, tissues of interest (e.g., spleen, kidney, brain) are harvested.
-
Tissue lysates are prepared, and the levels of pSer910 and pSer935 LRRK2 are analyzed by immunoblotting as described in the cellular assay protocol.
-
Results from this compound-treated animals are compared to those from vehicle-treated control animals to determine the extent of in vivo target engagement.
-
Visualizing Pathways and Workflows
LRRK2 Signaling Pathway and this compound Inhibition
The G2019S mutation enhances the kinase activity of LRRK2, leading to increased phosphorylation of downstream substrates, which is thought to contribute to neuronal toxicity. This compound acts to block this hyperactive state.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 in Parkinson disease: challenges of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 7. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
The LRRK2 Inhibitor GSK2578215A: A Technical Guide to its Role in Autophagy Induction in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[1][2][3] The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase activity, implicated in a variety of cellular processes including vesicular trafficking, mitochondrial function, and, critically, autophagy.[1][3][4] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, and its dysregulation is a key feature in many neurodegenerative diseases.[5][6]
GSK2578215A is a potent and selective inhibitor of LRRK2 kinase activity.[4][7] Research into this compound has illuminated the role of LRRK2 in autophagy and positioned LRRK2 inhibition as a potential therapeutic strategy for Parkinson's disease.[2][8] This technical guide provides an in-depth overview of the mechanism by which this compound induces autophagy in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.
Mechanism of Action of this compound in Autophagy Induction
This compound induces autophagy by inhibiting the kinase activity of LRRK2.[4][8] The prevailing evidence suggests that LRRK2 acts as a negative regulator of autophagy, and therefore its inhibition leads to an increase in autophagic activity.[5][9] The induction of autophagy by this compound appears to be independent of the canonical mTORC1 signaling pathway, a central regulator of autophagy.[4][10] Instead, the mechanism involves a multi-faceted process encompassing mitochondrial dynamics, reactive oxygen species (ROS) signaling, and the core autophagy machinery.
A key study in the SH-SY5Y neuroblastoma cell line demonstrated that this compound treatment leads to mitochondrial fragmentation, a process mediated by the dynamin-related protein-1 (Drp-1).[8][11] This mitochondrial fission precedes the induction of autophagy and is associated with an increase in mitochondrial-derived ROS.[8] These ROS molecules are proposed to act as second messengers, linking the changes in mitochondrial morphology to the activation of the autophagic process.[8]
The inhibition of LRRK2 by this compound also impacts the core autophagy pathway. Studies have suggested that LRRK2 inhibition can stimulate autophagic flux through a Beclin-1-dependent pathway or by directly impacting ULK1, a key kinase in the initiation of autophagy.[5][12] However, there are also reports suggesting that prolonged LRRK2 inhibition can lead to an unexpected increase in the phosphorylation of ULK1 at Ser758, a site typically associated with mTORC1-mediated inhibition of autophagy, indicating a more complex regulatory mechanism.[10]
Furthermore, some studies indicate that while this compound increases the number of autophagosomes, it may also impair the fusion of autophagosomes with lysosomes to form autolysosomes, the final step in the degradation process.[8][11][12] This suggests that the observed accumulation of autophagosomes could be a result of both increased synthesis and decreased clearance.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key autophagy markers in neuronal cells as reported in the literature.
| Parameter | Cell Line | Treatment | Fold Change/Effect | Reference |
| Autophagosome Number | SH-SY5Y | This compound (1 nM) | Increased number of autophagosomes per cell | [11] |
| LC3-II Levels | SH-SY5Y | This compound | Significantly increased | [11] |
| H4 astroglioma | This compound | Increased | [10] | |
| Bone-marrow-derived macrophages | This compound | Elevated | [5] | |
| p62/SQSTM1 Levels | SH-SY5Y | This compound | Significantly increased | [11] |
| H4 astroglioma | This compound | Significantly increased after 18h | [10] | |
| Bone-marrow-derived macrophages | This compound | Reduced | [5] | |
| ULK1 Ser758 Phosphorylation | H4 astroglioma | This compound (1-7.5 µM) | Significant, dose-dependent increase after 18h | [10] |
| Mitochondrial Morphology | SH-SY5Y | This compound (1 nM, 6h) | Activation of mitochondrial fission (fragmentation) | [11] |
| Autolysosome Count | SH-SY5Y | This compound (prolonged) | Reduced | [12] |
Note: The seemingly contradictory findings on p62 levels may be cell-type specific or dependent on the duration of treatment. An increase in p62 can occur if its de novo synthesis is upregulated, as has been suggested in some studies.[10][11]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the effect of this compound on autophagy in neuronal cells, based on methodologies described in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells are a commonly used model.[8] Primary cortical neurons or iPSC-derived neurons provide more physiologically relevant systems.[5][13]
-
Culture Conditions: Cells are typically maintained in standard culture media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to prepare a stock solution.[10] Cells are treated with the desired concentration of this compound (e.g., 1 nM to 7.5 µM) for various time points (e.g., 6 to 24 hours).[10][11] Vehicle-treated cells (DMSO) serve as a control.[10]
Western Blotting for Autophagy Markers
-
Purpose: To quantify the protein levels of key autophagy markers such as LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded in the autolysosome).[14][15]
-
Procedure:
-
After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) system and quantified by densitometry.
-
Fluorescence Microscopy for Autophagosome Visualization
-
Purpose: To visualize and quantify the number of autophagosomes within cells.
-
Procedure:
-
Cells are transfected with a plasmid encoding GFP-LC3 or a tandem mRFP-GFP-LC3 reporter.
-
The GFP-LC3 protein translocates from a diffuse cytosolic pattern to distinct puncta representing autophagosomes upon autophagy induction.
-
The mRFP-GFP-LC3 reporter allows for the differentiation between autophagosomes (yellow puncta, GFP+ and RFP+) and autolysosomes (red puncta, RFP+ only, as the GFP signal is quenched by the acidic environment of the lysosome).[16]
-
Following treatment with this compound, cells are fixed, and images are acquired using a fluorescence or confocal microscope.
-
The number of puncta per cell is quantified using image analysis software.
-
Autophagic Flux Assay
-
Purpose: To determine whether the accumulation of autophagosomes is due to increased synthesis or a blockage in their degradation.
-
Procedure:
-
Cells are treated with this compound in the presence or absence of a lysosomal inhibitor such as bafilomycin A1 or chloroquine (CQ).[11][12] These inhibitors block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, thus preventing the degradation of autophagosomal contents.
-
The levels of LC3-II are then measured by western blotting.
-
A further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to this compound alone indicates an active autophagic flux (i.e., increased synthesis). If there is no significant difference, it may suggest a blockage in the degradation step.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced autophagy in neuronal cells.
Caption: Experimental workflow for assessing autophagic flux using a lysosomal inhibitor.
Conclusion
This compound is a valuable research tool for elucidating the role of LRRK2 in the regulation of autophagy in neuronal cells. By inhibiting LRRK2 kinase activity, this compound triggers a complex cellular response leading to the induction of autophagy, primarily through an mTORC1-independent mechanism involving mitochondrial dynamics and ROS signaling. While the precise details of the downstream signaling and the full impact on autophagic flux are still under investigation, with some conflicting reports, the available data strongly support a role for LRRK2 as a key modulator of this critical cellular process. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of LRRK2 inhibition for neurodegenerative diseases such as Parkinson's disease.
References
- 1. A Link between Autophagy and the Pathophysiology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Autophagy and LRRK2 in the Aging Brain [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRRK2 regulates autophagic activity and localizes to specific membrane microdomains in a novel human genomic reporter cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR independent alteration in ULK1 Ser758 phosphorylation following chronic LRRK2 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 13. How Parkinson’s Disease-Linked LRRK2 Mutations Affect Different CNS Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 14. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagy Markers Are Altered in Alzheimer’s Disease, Dementia with Lewy Bodies and Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Mitochondrial Dynamics with GSK2578215A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of GSK2578215A to investigate mitochondrial dynamics. This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in both familial and sporadic Parkinson's disease.[1][2][3] Emerging evidence highlights the crucial role of LRRK2 in regulating mitochondrial morphology and function, making this compound a valuable tool for dissecting these complex cellular processes.[3][4] This guide details the mechanism of action of this compound on mitochondria, presents quantitative data on its effects, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Mechanism: Induction of Mitochondrial Fission
This compound primarily induces mitochondrial fragmentation, a process driven by the dynamin-related protein 1 (Drp1).[1][4][5] LRRK2 is known to phosphorylate Drp1, thereby modulating its activity and influencing mitochondrial fission.[3][5] By inhibiting LRRK2 kinase activity, this compound leads to an increase in Drp1 translocation from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts the mitochondria, leading to fission.[1][4][5] This effect is not an off-target phenomenon, as similar results are observed with other LRRK2 inhibitors and through LRRK2 gene knockdown.
The increased mitochondrial fission triggered by this compound is an early event that precedes the induction of autophagy, a cellular recycling process.[1][2] This suggests a quality control mechanism where fragmented, and potentially damaged, mitochondria are targeted for removal.[1][2] This process is also associated with an increase in mitochondrial-derived reactive oxygen species (ROS), which may act as signaling molecules in the pathway leading to autophagy.[1]
While the primary effect of this compound is on mitochondrial fission, there is evidence to suggest an indirect impact on mitochondrial fusion. Increased LRRK2 kinase activity has been associated with decreased levels of Optic Atrophy 1 (OPA1), a key protein in inner mitochondrial membrane fusion.[1][6] By inhibiting LRRK2, this compound may therefore indirectly influence the balance between fission and fusion, further promoting a fragmented mitochondrial phenotype. The effect on other fusion proteins like Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) is less clear and requires further investigation.
Quantitative Data on Mitochondrial Morphology
The following table summarizes quantitative data from studies investigating the effect of this compound on mitochondrial morphology. These studies typically utilize fluorescence microscopy to visualize mitochondria and employ image analysis software to quantify changes in their shape and size.
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observation | Reference |
| Percentage of cells with fragmented mitochondria | SH-SY5Y | 1 nM | 12 hours | Significant increase in the percentage of cells with fragmented mitochondria. | [5] |
| Mitochondrial Aspect Ratio | Primary Microglia | 1 µM | 24 hours | Decrease in mitochondrial aspect ratio, indicating more circular and less elongated mitochondria. | [7] |
| Mitochondrial Circularity | Primary Microglia | 1 µM | 24 hours | Increase in mitochondrial circularity, consistent with a fragmented phenotype. | [7] |
| Drp1 Translocation to Mitochondria | SH-SY5Y | 1 nM | 12 hours | Increased colocalization of Drp1 with mitochondria. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures involved in studying this compound's effect on mitochondrial dynamics, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound-induced mitochondrial fission.
Caption: Experimental workflow for investigating mitochondrial dynamics with this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on mitochondrial dynamics.
Cell Culture and this compound Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or primary microglia are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 1 mM). Further dilute in culture medium to the desired final concentration (e.g., 1 nM to 1 µM).
-
Treatment: Replace the culture medium with medium containing the desired concentration of this compound or vehicle (DMSO) and incubate for the specified duration (e.g., 12-24 hours).
Analysis of Mitochondrial Morphology
-
Mitochondrial Staining:
-
Incubate live cells with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (100 nM), for 30 minutes at 37°C.
-
Alternatively, for fixed cells, transfect with a plasmid encoding a mitochondrially targeted fluorescent protein (e.g., pDsRed2-Mito).
-
-
Immunofluorescence for Drp1 Translocation:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against Drp1 overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Fluorescence Microscopy:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Capture Z-stacks to obtain three-dimensional information of the mitochondrial network.
-
-
Quantitative Image Analysis (using ImageJ/Fiji):
-
Preprocessing: Apply background subtraction and a median filter to reduce noise.
-
Thresholding: Use an automated or manual thresholding method to create a binary mask of the mitochondria.
-
Analyze Particles: Use the "Analyze Particles" function to measure mitochondrial parameters.
-
Aspect Ratio: The ratio of the major to the minor axis of the ellipse equivalent to the mitochondrion. A lower aspect ratio indicates a more fragmented, circular shape.
-
Circularity: A value from 0 to 1, where 1 represents a perfect circle. Higher circularity indicates more fragmented mitochondria.
-
Form Factor: A measure of particle shape complexity. A lower form factor suggests a more fragmented and less branched mitochondrial network.
-
-
Subcellular Fractionation and Western Blotting
-
Mitochondrial and Cytosolic Fractionation:
-
Harvest cells and resuspend in a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Perform differential centrifugation to separate the nuclear, mitochondrial, and cytosolic fractions. A low-speed spin (e.g., 1,000 x g) pellets the nuclei, and a subsequent high-speed spin (e.g., 10,000 x g) pellets the mitochondria from the supernatant (cytosolic fraction).
-
-
Western Blotting:
-
Determine protein concentration of the fractions using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against Drp1, Mfn1, Mfn2, OPA1, and loading controls for each fraction (e.g., VDAC for mitochondria and β-actin or GAPDH for cytosol).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of LRRK2 in the regulation of mitochondrial dynamics. Its ability to induce Drp1-mediated mitochondrial fission provides a robust system for studying the downstream consequences of mitochondrial fragmentation, including the induction of mitophagy and the generation of ROS. The experimental protocols and analytical methods outlined in this guide offer a framework for researchers to quantitatively investigate these processes, ultimately contributing to a deeper understanding of mitochondrial biology in health and disease, particularly in the context of neurodegenerative disorders like Parkinson's disease.
References
- 1. LRRK2-mediated mitochondrial dysfunction in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 Kinase Activity Induces Mitochondrial Fission in Microglia via Drp1 and Modulates Neuroinflammation [en-journal.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A pipeline for multidimensional confocal analysis of mitochondrial morphology, function, and dynamics in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 Kinase Activity Induces Mitochondrial Fission in Microglia via Drp1 and Modulates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Mitochondrial morphology, topology, and membrane interactions in skeletal muscle: a quantitative three-dimensional electron microscopy study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2578215A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK2578215A, a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in a cell culture setting. This document includes detailed experimental protocols, quantitative data on its activity in various cell lines, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
This compound is a 2-arylmethyloxy-5-substitutent-N-arylbenzamide that acts as a powerful inhibitor of both wild-type and mutant forms of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease.[1][2][3] Emerging evidence also points to the involvement of LRRK2 in various cancers, making this compound a valuable tool for cancer research and drug development.[4][5] This document outlines the protocols for utilizing this compound to investigate its effects on cellular processes such as autophagy, mitochondrial dynamics, and cell viability.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of LRRK2.[1][2] LRRK2 is a complex, multi-domain protein that participates in a variety of cellular signaling pathways. Inhibition of LRRK2 with this compound has been shown to modulate downstream signaling cascades, including those involved in inflammation, autophagy, and apoptosis.[2][3][6] In cancer, LRRK2 has been implicated in regulating key signaling pathways such as mTOR, JNK, and NF-κB.[2][6]
Figure 1: this compound inhibits LRRK2 kinase activity, affecting downstream cellular processes.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound has been determined against LRRK2 and in various cancer cell lines. This data provides a crucial reference for selecting appropriate concentrations for in vitro experiments.
| Target/Cell Line | Tissue/Disease Type | IC50 (µM) | Reference |
| LRRK2 (wild-type) | - | ~0.01 | [1][2] |
| LRRK2 (G2019S mutant) | - | ~0.01 | [1][2] |
| NB6 | Neuroblastoma | 4.84 | [1] |
| HL-60 | Acute Myeloid Leukemia | 7.90 | [1] |
| D-423MG | Glioblastoma | 9.36 | [1] |
| OACM5-1 | Esophageal Carcinoma | 10.23 | [1] |
| RPMI-8402 | T-cell Leukemia | 11.44 | [1] |
| MV-4-11 | Leukemia | 13.51 | [1] |
| PFSK-1 | Medulloblastoma | 16.49 | [1] |
| WSU-DLCL2 | B-cell Lymphoma | 16.83 | [1] |
| DOHH-2 | B-cell Lymphoma | 22.44 | [1] |
| HCC2157 | Breast Cancer | 22.93 | [1] |
| HSC-39 | Stomach Adenocarcinoma | 23.25 | [1] |
Experimental Protocols
The following are detailed protocols for the use of this compound in cell culture.
Cell Culture and Drug Treatment
This protocol is based on the methodology used for SH-SY5Y neuroblastoma cells and can be adapted for other cell lines.[6]
Materials:
-
Cell line of interest (e.g., SH-SY5Y, ATCC CRL-2266)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10-15% FBS, 2 mM L-glutamine, and antibiotics)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Cell Seeding: Culture cells in a humidified incubator at 37°C with 5% CO2. Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Drug Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium. For SH-SY5Y cells, a concentration of 1 nM has been shown to be effective.[6] For cancer cell lines, refer to the IC50 table to determine an appropriate concentration range.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) depending on the experimental endpoint.
Figure 2: General workflow for cell treatment with this compound.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxic effects of this compound.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for LRRK2 Phosphorylation
This protocol can be used to confirm the inhibitory effect of this compound on LRRK2 activity by measuring the phosphorylation of its downstream targets.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-LRRK2 (Ser935), anti-total LRRK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a blotting membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A reduction in the phospho-protein signal in this compound-treated samples indicates target engagement.[9]
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Knockdown of LRRK2 inhibits the progression of lung cancer by regulating TLR4/NF-κB pathways and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2-related PD possibly linked to increased cancer risk | springermedicine.com [springermedicine.com]
- 5. LRRK2 Mutations and Cancer Risk | Parkinson's Disease [michaeljfox.org]
- 6. scientudio.biz [scientudio.biz]
- 7. jrmds.in [jrmds.in]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2578215A in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2578215A is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro kinase assays to characterize its inhibitory activity and specificity.
Mechanism of Action
This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide that acts as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1] It has been shown to effectively inhibit both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits enhanced kinase activity.[1][2] Inhibition of LRRK2 by this compound leads to a dose-dependent decrease in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[1]
Data Presentation
Inhibitory Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) | Assay Type | Reference |
| Wild-Type | 10.9 | Biochemical | [1][3][4] |
| G2019S Mutant | 8.9 - 9.9 | Biochemical | [3][4][5] |
| A2016T Mutant | 81 | Biochemical | [4] |
| G2019S + A2016T Mutant | 61.3 | Biochemical | [3] |
Selectivity Profile of this compound
| Kinase | % Inhibition at 10 µM | Assay Type | Reference |
| smMLCK | >50% | Radioactivity-based | [1] |
| ALK | - | Kinase-binding | [1] |
| FLT3 (D835Y) | - | Kinase-binding | [1] |
Note: For ALK and FLT3, an Ambit score of <10 was observed in the KINOMEscan profile, indicating significant interaction.[1]
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Assay using a Peptide Substrate (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of LRRK2 by this compound using a synthetic peptide substrate.
Materials:
-
Recombinant LRRK2 (Wild-type or mutant)
-
LRRKtide (peptide substrate)
-
This compound
-
ATP
-
Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[6]
-
TR-FRET detection reagents
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant LRRK2 enzyme solution.
-
Add 2 µL of a substrate/ATP mix containing LRRKtide and ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for 120 minutes.[6]
-
Detection:
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro LRRK2 Kinase Assay using a Protein Substrate (Radioactive)
This protocol outlines a traditional radioactive kinase assay to assess the inhibitory effect of this compound on LRRK2 using Myelin Basic Protein (MBP) as a substrate.
Materials:
-
Recombinant LRRK2 (Wild-type or mutant)
-
Myelin Basic Protein (MBP)
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA, 1 mM Na₃VO₄
-
5x Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant LRRK2 and the desired concentration of this compound in kinase assay buffer.
-
Pre-incubate for 5 minutes at 30°C.[7]
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of MBP, MgCl₂, and [γ-³²P]ATP.
-
Incubation: Incubate the reaction for 15 minutes at 30°C with gentle rocking.[7]
-
Stop Reaction: Terminate the reaction by adding 5x Laemmli sample buffer.[7]
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen.
-
Data Acquisition and Analysis: Image the screen using a phosphorimager and quantify the band intensities corresponding to phosphorylated MBP. Calculate the percent inhibition and determine the IC50 value.
Protocol 3: Cellular Assay for LRRK2 Inhibition
This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Ser935.
Materials:
-
HEK293 cells stably expressing wild-type or G2019S LRRK2
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Plate the HEK293 cells and allow them to adhere. Treat the cells with increasing concentrations of this compound for 90 minutes.[8]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pSer935-LRRK2 and total LRRK2.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal and calculate the percent inhibition relative to the vehicle-treated control.
Mandatory Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: General workflow for an in vitro kinase assay with this compound.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. promega.com [promega.com]
- 7. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK2578215A in HEK293 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2578215A is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] This document provides detailed application notes and protocols for the use of this compound in HEK293 cell-based assays, a common model system for studying LRRK2 biology.[3][4] The protocols outlined below cover cell culture, compound treatment, and methods to assess the inhibitory activity of this compound on LRRK2.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Mutations in the LRRK2 gene, particularly within its kinase domain (e.g., G2019S), can lead to increased kinase activity, a pathological feature associated with Parkinson's disease. This compound effectively suppresses this kinase activity, thereby inhibiting downstream signaling events. A primary method for assessing LRRK2 inhibition in cellular models is to measure the phosphorylation status of specific serine residues, namely Ser910 and Ser935, which are dependent on LRRK2 kinase activity.[1] Inhibition of LRRK2 by compounds like this compound leads to the dephosphorylation of these sites.[1][5]
Data Presentation
The inhibitory activity of this compound against various forms of LRRK2 in biochemical and HEK293 cell-based assays is summarized below.
| Target | Assay Type | Cell Line | IC50 (nM) | Notes |
| Wild-type LRRK2 | Biochemical | - | ~10 | - |
| G2019S mutant LRRK2 | Biochemical | - | ~10 | The G2019S mutation is the most common LRRK2 mutation linked to Parkinson's disease. |
| Wild-type LRRK2 | Cellular (pSer935) | HEK293 | 1.4 | Measures the inhibition of LRRK2 autophosphorylation at Ser935. |
| G2019S mutant LRRK2 | Cellular | HEK293 | - | Significant inhibition of Ser910 and Ser935 phosphorylation observed at 0.3–1.0 μM.[1][6] |
| A2016T mutant LRRK2 | Biochemical | - | 81.1 | - |
| G2019S + A2016T mutant LRRK2 | Biochemical | - | 61.3 | - |
Mandatory Visualizations
LRRK2 Signaling Pathway and Inhibition by this compound
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Selective Inhibitors of G2019S-LRRK2 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2578215A in SH-SY5Y Neuronal Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2578215A is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in both familial and sporadic cases of Parkinson's disease. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for studying neuronal function and neurodegenerative diseases due to its ability to differentiate into a mature neuronal phenotype. This document provides detailed application notes and experimental protocols for utilizing this compound in SH-SY5Y cells to investigate LRRK2-mediated signaling pathways.
Mutations in the LRRK2 gene are a significant genetic factor in Parkinson's disease, and inhibiting its kinase activity is a promising therapeutic strategy.[1] In SH-SY5Y cells, this compound has been shown to modulate crucial cellular processes including mitochondrial dynamics, autophagy, and apoptosis, providing a valuable tool to dissect the molecular mechanisms underlying LRRK2 function in neurons.[1][2]
Mechanism of Action in SH-SY5Y Cells
This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide that acts as a potent inhibitor of both wild-type and mutant forms of LRRK2.[1] In SH-SY5Y cells, inhibition of LRRK2 by this compound initiates a signaling cascade that primarily affects mitochondrial health and cellular homeostasis. The key events include:
-
Induction of Mitochondrial Fission: LRRK2 inhibition by this compound leads to the translocation of Dynamin-related protein 1 (Drp-1) from the cytosol to the mitochondria.[1][3] This triggers mitochondrial fragmentation, a process that segregates damaged portions of the mitochondrial network.[1]
-
Activation of Protective Autophagy: The mitochondrial fragmentation induced by this compound is a precursor to autophagy, a cellular recycling process.[1] Specifically, it triggers mitophagy, the selective removal of damaged mitochondria. This autophagic response is considered a cytoprotective mechanism against the cellular stress caused by LRRK2 inhibition.[1][2]
-
Induction of Oxidative Stress: Treatment with this compound has been observed to increase levels of reactive oxygen species (ROS), as indicated by the accumulation of the lipid peroxidation marker 4-hydroxy-2-nonenal (4-HNE).[1][2] This oxidative stress appears to be a key signaling event linking mitochondrial fission and the subsequent autophagic response.[1]
-
Apoptotic Cell Death: While autophagy serves as a protective response, prolonged or overwhelming stress from LRRK2 inhibition can lead to apoptotic cell death.[1] This is characterized by chromatin condensation and DNA fragmentation.[4]
It is important to note that while RIPK1-mediated necroptosis is a known pathway of programmed cell death in neuronal cells, there is currently no direct evidence from published literature linking this compound treatment to the activation of this specific pathway in SH-SY5Y cells.[5][6]
Data Presentation
The following tables summarize the quantitative data from studies using this compound in SH-SY5Y cells.
Table 1: Effects of this compound on Mitochondrial Morphology and Drp-1 Translocation
| Parameter | Treatment | Time Point | Result | Reference |
| Fragmented Mitochondria | 1 nM this compound | 12 h | Significant increase in the percentage of cells with fragmented mitochondria. | [4] |
| Drp-1 Translocation | 1 nM this compound | 3 h | Increased punctate GFP-Drp1 distribution. | [4] |
| Drp-1 Translocation | 1 nM this compound | 12 h | Further increase in the percentage of cells with punctate GFP-Drp1. | [4] |
Table 2: Effects of this compound on Autophagy
| Parameter | Treatment | Time Point | Result | Reference |
| Autophagic Cells (GFP-LC3 dots) | 1 nM this compound | 3, 6, 9, 12 h | Time-dependent increase in the percentage of autophagic cells. | [7][8] |
| Autophagic Flux (mRFP-GFP-LC3) | 1 nM this compound | - | Increase in autophagosomes (yellow dots) and autolysosomes (red dots). | [7][8] |
| Mitophagy | 1 nM this compound | 12 h | Decreased distance between mitochondria and autophagosomes. | [9] |
Table 3: Effects of this compound on Cell Viability and Oxidative Stress
| Parameter | Treatment | Time Point | Result | Reference |
| Apoptotic Cells (Hoechst staining) | 1 nM this compound | 24 h | Increased percentage of cells with condensed or fragmented chromatin. | [1][4] |
| TUNEL-Positive Cells | 1 nM this compound | 24 h | Increase in the percentage of TUNEL-positive cells. | [1][4] |
| Oxidative Stress (4-HNE levels) | 1 nM this compound | 12 h | Significant accumulation of 4-HNE. | [1][2] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in SH-SY5Y cells.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
General Cell Culture of SH-SY5Y Cells
-
Media: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend in fresh medium for replating.
Differentiation of SH-SY5Y Cells (Optional)
For a more mature neuronal phenotype, SH-SY5Y cells can be differentiated. A common method involves:
-
Plate cells at a low density.
-
After 24 hours, replace the growth medium with a low-serum (1% FBS) medium containing 10 µM Retinoic Acid (RA).
-
Continue incubation for 5-7 days, changing the medium every 2-3 days.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 1 nM).
-
Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.
-
Treat the cells for the desired duration (e.g., 3, 6, 12, or 24 hours) before proceeding with endpoint assays.
Immunofluorescence Staining for Mitochondrial Morphology and Protein Localization
-
Seed SH-SY5Y cells on glass coverslips in a 24-well plate.
-
Treat with this compound as described above.
-
For mitochondrial morphology, incubate with a mitochondrial marker (e.g., MitoTracker Red CMXRos) for 30 minutes before fixation.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Drp1, anti-LC3, anti-4-HNE) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize using a confocal microscope.
Autophagy Flux Assay
-
Transfect SH-SY5Y cells with a tandem fluorescent-tagged LC3 reporter plasmid (e.g., mRFP-GFP-LC3) using a suitable transfection reagent.
-
Allow 24 hours for protein expression.
-
Treat the cells with this compound.
-
Fix and image the cells. Autophagosomes will appear as yellow puncta (GFP and RFP colocalization), while autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta per cell to assess autophagic flux.
Western Blotting
-
After treatment with this compound, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies (e.g., anti-LC3, anti-p62, anti-cleaved caspase-3) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability and Apoptosis Assays
-
Chromatin Staining: After treatment, stain cells with Hoechst 33342 to visualize nuclear morphology. Apoptotic nuclei will appear condensed and fragmented.
-
TUNEL Assay: Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) kit to detect DNA fragmentation, a hallmark of apoptosis, according to the manufacturer's instructions.
Conclusion
This compound is a valuable pharmacological tool for studying the role of LRRK2 in neuronal cell models like SH-SY5Y. Its use has revealed a complex interplay between LRRK2 activity, mitochondrial dynamics, autophagy, and cell death. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of LRRK2 inhibition in neurodegenerative diseases. Future studies could investigate the long-term effects of this compound on differentiated SH-SY5Y cells and explore potential interactions with other neurodegenerative disease-related pathways, such as necroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of receptor-interacting protein kinase 1 in SH-SY5Y cells with beta amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of receptor‐interacting protein kinase 1 in SH‐SY5Y cells with beta amyloid‐induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK2578215A Administration in Mouse Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Genetic factors play a significant role, and mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are among the most common causes of both familial and sporadic PD.[2][3][4] A majority of pathogenic LRRK2 mutations, such as the prevalent G2019S mutation, result in increased kinase activity, making LRRK2 a key therapeutic target.[2][5]
GSK2578215A is a potent and highly selective, brain-penetrant LRRK2 kinase inhibitor.[6] It serves as a critical chemical tool for investigating the physiological and pathological functions of LRRK2.[7] These notes provide a comprehensive overview of its application in preclinical mouse models of Parkinson's disease, including quantitative data, detailed experimental protocols, and visualized signaling pathways and workflows.
Mechanism of Action and Signaling Pathway
LRRK2 is a large, multi-domain protein that functions as a kinase, phosphorylating a subset of Rab GTPases, which are key regulators of vesicular trafficking.[6] The pathogenic G2019S mutation enhances this kinase activity, leading to downstream cellular dysfunction, including disruptions in autophagy and lysosomal pathways, which are critical for clearing protein aggregates like α-synuclein.[2][3] this compound acts as a Type I ATP-competitive inhibitor, blocking the kinase function of both wild-type and mutant LRRK2, thereby preventing the hyper-phosphorylation of its substrates.
Data Presentation
Quantitative data for this compound has been established through various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Target | IC₅₀ (nM) | Assay Type | Comments |
| LRRK2 (Wild-Type) | 10.9 nM[6] | Biochemical | Potent inhibition of the wild-type enzyme. |
| LRRK2 (G2019S Mutant) | 8.9 nM[6][8] | Biochemical | Slightly higher potency against the common pathogenic mutant. |
| Kinome Panel (460 kinases) | >1000 nM (most) | Biochemical | Exceptionally high selectivity for LRRK2. |
Table 2: In Vivo Administration in Mouse Models
| Mouse Model | Dose & Route | Treatment Duration | Key Findings | Reference |
| Wild-Type Mice | 100 mg/kg, i.p. | Single dose | Substantial inhibition of LRRK2 pSer935 in spleen and kidney. | [9][10] |
| Wild-Type Mice | 100 mg/kg, i.p. | Single dose | No significant inhibition of LRRK2 pSer910 or pSer935 in the brain. | [8][9][10] |
| G2019S KI Mice | Not specified (in vitro treatment of derived neurons) | Not applicable | Rescued impaired mitophagy and α-synuclein degradation in primary neurons. | [3] |
Note: A critical finding is that while this compound has good brain exposure, it fails to significantly inhibit LRRK2 phosphorylation in the mouse brain following acute intraperitoneal administration.[9][10] This suggests it may be a more suitable tool for studying peripheral LRRK2 biology or for use in ex vivo and in vitro models.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from standard formulation methods for hydrophobic compounds for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile saline (0.9% NaCl) or ddH₂O
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a concentrated stock solution by dissolving this compound in 100% DMSO. For example, create a 25 mg/mL stock solution.[8] Ensure it is fully dissolved.
-
To prepare the final injection solution (e.g., for a 10 mg/mL final concentration), mix the components in the following order, ensuring the solution is clear after each step:
-
10% DMSO: Add the required volume of the DMSO stock solution.
-
40% PEG300: Add PEG300 and vortex thoroughly.
-
5% Tween® 80: Add Tween® 80 and vortex thoroughly.
-
45% Saline: Add sterile saline to reach the final volume and vortex.
-
-
The final solution should be a clear, homogenous mixture. It is recommended to use the solution immediately after preparation for optimal results.[8]
Protocol 2: Administration to Mouse Models
Materials:
-
Prepared this compound solution
-
Appropriate mouse model (e.g., LRRK2 G2019S knock-in or wild-type C57BL/6)
-
1 mL syringes with 27-gauge needles
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise injection volume. The target dose cited in the literature is 100 mg/kg.[9][10]
-
Calculation: Volume (mL) = (Mouse Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume intraperitoneally (i.p.).
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Tissues are typically collected at a predetermined time point post-injection (e.g., 1-4 hours) to assess target engagement.
Protocol 3: Assessment of LRRK2 Inhibition by Western Blot
This protocol describes how to measure the phosphorylation status of LRRK2 at Serine 935 (pSer935), a widely used biomarker for LRRK2 kinase activity.
Materials:
-
Mouse tissues (e.g., kidney, spleen, brain)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pSer935-LRRK2, Rabbit anti-total LRRK2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Tissue Lysis: Homogenize harvested tissues on ice in RIPA buffer. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-40 µg per lane) and resolve the samples on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody for pSer935-LRRK2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2.
-
Analysis: Quantify band intensity using software like ImageJ. The ratio of pSer935-LRRK2 to total LRRK2 is used to determine the level of inhibition.
Mandatory Visualizations
References
- 1. Role of LRRK2 kinase dysfunction in Parkinson disease | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. The Multifaceted Role of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective LRRK2 Inhibitors | Parkinson's Disease [michaeljfox.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with GSK2578215A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2578215A is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1] Mutations in the LRRK2 gene are associated with both familial and sporadic forms of the disease, and the G2019S mutation, in particular, leads to increased kinase activity.[1] this compound effectively inhibits both wild-type and G2019S mutant LRRK2, making it a valuable tool for studying LRRK2 biology and a potential therapeutic agent.[1] These application notes provide detailed information on the dosage, concentration, and protocols for the in vivo use of this compound in preclinical research, particularly in rodent models.
Mechanism of Action
This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide that acts as a reversible ATP-competitive inhibitor of the LRRK2 kinase domain.[1] By binding to the ATP pocket, it prevents the phosphorylation of LRRK2 substrates. The primary mechanism of action involves the inhibition of LRRK2 autophosphorylation and the phosphorylation of downstream targets, including a subset of Rab GTPases such as Rab8, Rab10, and Rab12.[2][3][4][5] This inhibition of Rab phosphorylation is a key pharmacodynamic marker of this compound activity and is believed to modulate various cellular processes, including vesicular trafficking, ciliogenesis, and lysosomal function.[2][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo and in vitro studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Value | Species | Reference |
| Bioavailability | Oral | ~12.2% | Mouse | [1] |
| Half-life (t½) | Intravenous | ~1.14 h | Mouse | [1] |
| Clearance (CL) | Intravenous | ~32.1 mL/min/kg | Mouse | [1] |
| Volume of Distribution (Vd) | Intravenous | ~2.1 L/kg | Mouse | [1] |
| Brain/Plasma Ratio | Oral | ~0.6 | Mouse | [1] |
Table 2: In Vivo Dose-Response of this compound on LRRK2 Phosphorylation
| Dosage | Route of Administration | Tissue | Effect on pSer935-LRRK2 | Animal Model | Reference |
| 100 mg/kg | Intraperitoneal | Spleen | Substantial Inhibition | Mouse | [1] |
| 100 mg/kg | Intraperitoneal | Kidney | Substantial Inhibition | Mouse | [1] |
| 100 mg/kg | Intraperitoneal | Brain | No Significant Inhibition | Mouse | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice for Pharmacodynamic Studies
Objective: To assess the in vivo efficacy of this compound in inhibiting LRRK2 phosphorylation in peripheral tissues.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Sterile syringes and needles (27-30 gauge)
-
Male C57BL/6 mice (8-10 weeks old)
-
Tissue homogenization buffer with phosphatase and protease inhibitors
-
Protein quantification assay reagents
-
Antibodies for Western blotting (anti-pSer935-LRRK2, anti-total LRRK2, secondary antibodies)
-
Western blotting equipment and reagents
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare the vehicle solution.
-
Dissolve this compound powder in the vehicle to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse at an injection volume of 250 µL). Ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Dosing:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound or vehicle control via intraperitoneal injection. A typical dose is 100 mg/kg.[1]
-
-
Tissue Collection:
-
At a predetermined time point post-injection (e.g., 1-4 hours), euthanize the mice by an approved method.
-
Immediately dissect the desired tissues (e.g., spleen, kidney) and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Pharmacodynamic Analysis (Western Blot):
-
Homogenize the collected tissues in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
-
Protocol 2: Oral Gavage (p.o.) Administration of this compound in a Parkinson's Disease Mouse Model
Objective: To evaluate the therapeutic potential of orally administered this compound in a mouse model of Parkinson's disease.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Parkinson's disease mouse model (e.g., LRRK2 G2019S knock-in mice)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Materials for tissue processing and analysis (as in Protocol 1)
Procedure:
-
Preparation of Dosing Suspension:
-
Prepare a sterile 0.5% methylcellulose solution.
-
Suspend this compound powder in the vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Animal Dosing:
-
Use a genetically relevant mouse model, such as mice carrying the LRRK2 G2019S mutation.
-
Administer this compound or vehicle control via oral gavage. The volume should typically be 5-10 mL/kg body weight. Dosing can be performed once daily or as determined by pharmacokinetic data.
-
-
Behavioral Analysis:
-
Conduct behavioral tests at baseline and at various time points throughout the treatment period to assess motor function.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Process the tissue for analysis of dopaminergic neuron survival (e.g., tyrosine hydroxylase immunohistochemistry in the substantia nigra) and levels of phosphorylated LRRK2 and Rab GTPases.
-
Visualizations
Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for an in vivo pharmacodynamic study of this compound.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LRRK2 phosphorylation of Rab GTPases in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 5. LRRK2 in Parkinson’s disease: Upstream regulation and Therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
GSK2578215A preparation and solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2578215A is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] Mutations in the LRRK2 gene are linked to both familial and sporadic forms of the disease, and the G2019S mutation, in particular, enhances LRRK2 kinase activity.[1] this compound acts as a 2-arylmethyloxy-5-substituent-N-arylbenzamide, effectively blocking the kinase function of both wild-type and mutant LRRK2.[1][3] These application notes provide detailed information on the preparation, solubility, and biological activity of this compound, along with protocols for its use in research settings.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinylbenzamide | [4] |
| Molecular Formula | C₂₄H₁₈FN₃O₂ | [4] |
| Molecular Weight | 399.42 g/mol | [4] |
| CAS Number | 1285515-21-0 | [4][5] |
| Purity | ≥98% (HPLC) | [4] |
Preparation and Solubility in DMSO
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. The discovery and optimization of this compound series have been described, with the note that a full synthetic description would be published elsewhere.[1][3] For research purposes, this compound is commercially available from various suppliers.
Solubility in DMSO
This compound exhibits excellent solubility in dimethyl sulfoxide (DMSO). This makes DMSO the recommended solvent for preparing stock solutions.
| Solubility Parameter | Value | Reference |
| Maximum Concentration in DMSO | 100 mM | [4] |
| Solubility in DMSO | ≥ 19.95 mg/mL | [6] |
| Solubility in DMSO (alternative) | 79 mg/mL (197.78 mM) | [3] |
| Solubility in DMSO (alternative) | 50 mg/mL (125.18 mM) (requires sonication) |
Note: The solubility of this compound in aqueous solutions is low.
Preparation of Stock Solutions in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. For higher concentrations, sonication in a water bath for a few minutes may be necessary to ensure complete dissolution.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight of this compound = 399.42 g/mol
-
To prepare 1 mL of a 10 mM solution, you would need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 399.42 g/mol * 1 mL = 0.0039942 g = 3.99 mg
-
-
Dissolve 3.99 mg of this compound in 1 mL of anhydrous DMSO.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of LRRK2 kinase activity. It demonstrates high selectivity for LRRK2 over a broad panel of other kinases.[1] The primary mechanism of action involves the inhibition of LRRK2-mediated phosphorylation of its substrates.
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory effect of this compound.
In Vitro and Cellular Activity
This compound demonstrates potent inhibition of both wild-type LRRK2 and the pathogenic G2019S mutant in biochemical and cellular assays.
| Assay Type | Target | IC₅₀ (nM) | Reference |
| Biochemical Assay | Wild-Type LRRK2 | ~10.9 | [1][3] |
| Biochemical Assay | G2019S Mutant LRRK2 | ~8.9 | [1][3] |
| Cellular Assay (Ser910/935 Phosphorylation) | Wild-Type LRRK2 | 0.3 - 1.0 µM | [1][3] |
| Cellular Assay (Ser910/935 Phosphorylation) | G2019S Mutant LRRK2 | 0.3 - 1.0 µM | [1][3] |
Experimental Protocols
Cellular Assay for LRRK2 Inhibition (Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser910 and Ser935.
Caption: A typical workflow for a cell-based Western blot assay to measure LRRK2 inhibition.
Materials:
-
HEK293 cells stably expressing wild-type or G2019S LRRK2
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed the HEK293 cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Also, prepare a vehicle control with the same final concentration of DMSO. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 90 minutes at 37°C.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and perform SDS-PAGE followed by protein transfer to a PVDF membrane according to standard protocols.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal. The data can then be used to determine the IC₅₀ value of this compound.
Concluding Remarks
This compound is a valuable research tool for investigating the role of LRRK2 in normal physiology and in the context of Parkinson's disease. Its high potency, selectivity, and good solubility in DMSO make it a reliable compound for in vitro and cellular studies. The provided protocols and data will aid researchers in effectively utilizing this compound in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide | C24H18FN3O2 | CID 68107965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2578215A Treatment of Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK2578215A, a potent and highly selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, for the treatment of primary immune cells. Detailed protocols for key experiments are provided to facilitate the investigation of LRRK2 signaling in immune cell function and as a potential therapeutic target.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a crucial enzyme implicated in both familial and sporadic cases of Parkinson's disease.[1] Beyond its role in the nervous system, LRRK2 is highly expressed in immune cells, including monocytes, macrophages, B cells, and T cells, where it plays a significant role in regulating inflammatory pathways, phagocytosis, and cytokine release.[1][2] this compound is a small molecule inhibitor that targets the kinase activity of LRRK2, making it a valuable tool for elucidating the function of LRRK2 in immune responses and for assessing the therapeutic potential of LRRK2 inhibition.[3]
Mechanism of Action
This compound acts as a potent inhibitor of LRRK2 kinase activity. It effectively reduces the phosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, which are markers of LRRK2 kinase activity.[3] By inhibiting LRRK2, this compound can modulate downstream signaling pathways involved in inflammation and other immune cell functions.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Wild-type LRRK2 | 10.9 |
| LRRK2[G2019S] | 8.9 |
| LRRK2[A2016T] | Reduced eightfold |
Data sourced from biochemical assays.[3]
Table 2: Effect of this compound on LRRK2 Phosphorylation in Human PBMCs
| Treatment Concentration (1 hr) | % Reduction in pSer910-LRRK2 | % Reduction in pSer935-LRRK2 |
| 0.25 µM | ~50% | ~60% |
| 0.5 µM | ~75% | ~85% |
Data represents the percentage reduction in phosphorylation compared to DMSO-treated control cells.[4]
Table 3: Effect of this compound on Cytokine Production in Primary Microglia
| Cytokine | % Reduction with this compound |
| TNF-α | Significant decrease |
| IL-6 | Significant decrease |
| CXCL2 | Significant decrease |
| MCP-1 | Significant decrease |
Data reflects the attenuation of Tat-induced proinflammatory cytokine and chemokine expression.[5]
Signaling Pathways and Workflows
Caption: LRRK2 signaling in immune cells.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
50 mL conical tubes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS under the diluted blood by placing the pipette tip at the bottom of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the layer below.
-
Collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue.
Protocol 2: Treatment of PBMCs with this compound and Assessment of LRRK2 Phosphorylation
Materials:
-
Isolated human PBMCs
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed the isolated PBMCs in a 6-well plate at a density of 2-5 x 10^6 cells/well in complete RPMI medium.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 0.25 µM, 0.5 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound or DMSO vehicle to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.[4]
-
After incubation, collect the cells by centrifugation and wash once with cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
Protocol 3: Monocyte Phagocytosis Assay
Materials:
-
Isolated human PBMCs or purified monocytes
-
Fluorescently labeled particles (e.g., FITC-labeled E. coli or fluorescent beads)
-
This compound
-
DMSO
-
Culture medium
-
Flow cytometer
-
Quenching solution (e.g., trypan blue)
Procedure:
-
Pre-treat the isolated monocytes with this compound or DMSO vehicle at the desired concentration for 1 hour.
-
Add the fluorescently labeled particles to the cells at a predetermined ratio (e.g., 10:1 particles to cells).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis. A control plate should be kept at 4°C to distinguish between binding and internalization.
-
After incubation, wash the cells with cold PBS to remove non-ingested particles.
-
Add a quenching solution to quench the fluorescence of surface-bound particles.
-
Analyze the cells by flow cytometry to determine the percentage of fluorescently positive cells (cells that have phagocytosed particles) and the mean fluorescence intensity (indicating the amount of phagocytosed material).
Conclusion
This compound is a valuable research tool for investigating the role of LRRK2 in primary immune cells. The provided protocols offer a foundation for studying the effects of LRRK2 inhibition on key immune functions. Further research into the specific effects of this compound on different immune cell subsets will be crucial for a comprehensive understanding of LRRK2's role in the immune system and its potential as a therapeutic target for inflammatory and neurodegenerative diseases.
References
- 1. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for Immunology | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Immune Cells from Primary Tumors (Scientific Article Protocol) | JoVE [jove.com]
Application Notes and Protocols for Studying Synaptic Vesicle Dynamics with GSK2578215A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2578215A is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in both familial and sporadic cases of Parkinson's disease.[1][2] Emerging evidence has highlighted a critical role for LRRK2 in the regulation of synaptic vesicle dynamics, including trafficking, endocytosis, and neurotransmitter release.[3][4][5] Pathogenic mutations in LRRK2, such as the common G2019S mutation, often lead to increased kinase activity and subsequent disruptions in these synaptic processes.[5][6] this compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological functions of LRRK2 at the synapse. By inhibiting LRRK2 kinase activity, researchers can dissect its specific contributions to the synaptic vesicle cycle and explore the potential of LRRK2 inhibition as a therapeutic strategy for neurodegenerative diseases.
These application notes provide a comprehensive overview of the use of this compound in studying synaptic vesicle dynamics, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a 2-arylmethyloxy-5-substituent-N-arylbenzamide that acts as a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[2] It effectively inhibits both wild-type (WT) and the constitutively active G2019S mutant form of LRRK2.[1] The inhibition of LRRK2 kinase activity by this compound leads to the dephosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, which can be used as a biomarker of target engagement.[1][2] By blocking the kinase activity of LRRK2, this compound allows for the investigation of the kinase-dependent functions of LRRK2 in cellular processes, particularly in the context of synaptic vesicle trafficking.[4][7]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LRRK2 WT) | 10.9 nM | In vitro kinase assay | [1] |
| IC50 (LRRK2 G2019S) | 8.9 nM | In vitro kinase assay | [1] |
Table 1: Biochemical Potency of this compound
| Experimental Readout | Treatment Condition | Observed Effect | Cell Type | Reference |
| Ser910/Ser935 Phosphorylation | 0.3-1.0 µM | Substantial inhibition | HEK293 cells, Swiss 3T3 cells | [1][2] |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | 1 µM for 2 hours | Reduction in frequency | Primary cortical neurons | |
| Synaptic Vesicle Cycling (Synaptotagmin Uptake) | 1 µM | Significant decrease in cycling vesicles | Primary cortical neurons | |
| Synaptic Vesicle Fusion (Synaptophluorin Imaging) | 0.2 µM for 2 hours | Strong impairment of exo-endocytosis | Primary cortical neurons | [5] |
Table 2: Cellular Effects of this compound on Synaptic Function
Signaling Pathways and Experimental Workflows
Caption: LRRK2 signaling in synaptic vesicle dynamics.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Synaptic Vesicle Recycling Assay using FM Dyes
This protocol is adapted from established methods for monitoring synaptic vesicle turnover in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) grown on glass coverslips for at least 14 days in vitro (DIV).
-
Tyrode's solution: 124 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 30 mM glucose, 25 mM HEPES, 2 mM CaCl₂, pH 7.4.
-
High K⁺ Tyrode's solution: 79 mM NaCl, 50 mM KCl, 2 mM MgCl₂, 30 mM glucose, 25 mM HEPES, 2 mM CaCl₂, pH 7.4.
-
FM 1-43 or FM 4-64 dye (e.g., 10 µM in Tyrode's solution).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Treatment:
-
Prepare working solutions of this compound (e.g., 1 µM) and vehicle in pre-warmed culture medium.
-
Incubate neuronal cultures with this compound or vehicle for 2 hours at 37°C.
-
-
FM Dye Loading (Staining):
-
Wash the coverslips twice with Tyrode's solution.
-
Incubate the neurons in high K⁺ Tyrode's solution containing FM dye for 1-2 minutes to stimulate vesicle recycling and dye uptake.
-
Alternatively, for electrical field stimulation, place the coverslip in a stimulation chamber with Tyrode's solution containing FM dye and apply electrical pulses (e.g., 10 Hz for 60 seconds).
-
-
Washing:
-
Wash the coverslips extensively with Tyrode's solution for 5-10 minutes to remove extracellular and non-specifically bound dye.
-
-
Imaging (Destaining):
-
Mount the coverslip in an imaging chamber with Tyrode's solution.
-
Acquire baseline fluorescence images of individual presynaptic boutons.
-
Stimulate the neurons with high K⁺ Tyrode's solution or electrical stimulation to induce exocytosis and dye release.
-
Capture time-lapse images during the destaining process.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual boutons before and after destaining.
-
The rate of fluorescence decay reflects the rate of synaptic vesicle exocytosis.
-
Compare the destaining kinetics between this compound-treated and control neurons.
-
Protocol 2: Monitoring Synaptic Vesicle Exo- and Endocytosis with SynaptopHluorin
This protocol utilizes a pH-sensitive GFP (pHluorin) fused to a synaptic vesicle protein to visualize vesicle fusion and retrieval.
Materials:
-
Primary neuronal cultures transfected with a synaptopHluorin construct.
-
Tyrode's solution.
-
High K⁺ Tyrode's solution.
-
This compound stock solution.
-
Vehicle control (DMSO).
-
Fluorescence microscope with a fast image acquisition system.
Procedure:
-
Cell Treatment:
-
Treat synaptopHluorin-expressing neurons with this compound (e.g., 0.2 µM) or vehicle for 2 hours at 37°C.[5]
-
-
Imaging:
-
Mount the coverslip in an imaging chamber with Tyrode's solution.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with high K⁺ Tyrode's solution or electrical stimulation (e.g., 40 action potentials).[5]
-
Record time-lapse images during and after stimulation. The increase in fluorescence corresponds to exocytosis (exposure of pHluorin to the neutral extracellular pH), and the subsequent decay represents endocytosis and re-acidification of the vesicle.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity (ΔF/F₀) to quantify the amount of exocytosis.
-
Fit the decay phase of the fluorescence signal to an exponential function to determine the time constant of endocytosis.
-
Compare these parameters between this compound-treated and control neurons.
-
Protocol 3: Electrophysiological Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs)
This protocol measures spontaneous neurotransmitter release events to assess presynaptic function.
Materials:
-
Primary neuronal cultures.
-
External recording solution (e.g., containing tetrodotoxin (TTX) to block action potentials and a GABA-A receptor antagonist like bicuculline).
-
Internal patch pipette solution.
-
This compound stock solution.
-
Vehicle control (DMSO).
-
Patch-clamp electrophysiology setup.
Procedure:
-
Cell Treatment:
-
Incubate neuronal cultures with this compound (e.g., 1 µM) or vehicle for 2 hours at 37°C.
-
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution containing TTX.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record spontaneous synaptic currents for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Use appropriate software to detect and analyze mEPSC events.
-
Measure the frequency and amplitude of mEPSCs. A change in frequency typically reflects a change in the probability of presynaptic vesicle release.
-
Compare the mEPSC frequency between this compound-treated and control neurons.
-
Conclusion
This compound is a powerful tool for elucidating the role of LRRK2 kinase activity in the intricate processes of synaptic vesicle dynamics. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the fundamental mechanisms of synaptic transmission and how they are perturbed in neurodegenerative diseases like Parkinson's. By employing these methods, scientists can further unravel the complex interplay between LRRK2 and the presynaptic machinery, paving the way for the development of novel therapeutic interventions.
References
- 1. Quantitative analysis of vesicle recycling at the calyx of Held synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous Leucine-Rich Repeat Kinase 2 Slows Synaptic Vesicle Recycling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 regulates synaptic vesicle endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synaptic Vesicle Recycling Pathway Determines Neurotransmitter Content and Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Considerations for Measuring Activity-Dependence of Recruitment of Synaptic Vesicles to the Readily Releasable Pool [frontiersin.org]
- 6. Imaging pHluorin-based probes at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
Troubleshooting & Optimization
GSK2578215A solubility issues and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GSK2578215A, a potent and highly selective LRRK2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It functions by blocking the kinase activity of both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3][4][5] This inhibition prevents the phosphorylation of LRRK2 at key sites like Ser910 and Ser935.[4][5][6] The downstream effects of LRRK2 inhibition by this compound include the induction of autophagy and mitophagy.[1]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is generally considered insoluble in water and ethanol.[2][7] For in vivo studies, formulations using a combination of DMSO, corn oil, PEG300, and Tween80 have been described.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: As a powder, this compound should be stored at -20°C for up to three years.[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to two years or at -20°C for up to one year to avoid repeated freeze-thaw cycles.[1][2]
Q4: What are typical working concentrations for in vitro and in vivo experiments?
A4: For in vitro cell-based assays, effective concentrations typically range from 0.3 to 1.0 μM to observe significant inhibition of LRRK2 phosphorylation.[4][6] For in vivo studies in mice, intraperitoneal injections of 100 mg/kg have been used to assess its pharmacodynamic effects.[4][6]
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound. This guide provides a systematic approach to addressing these issues.
Problem: Precipitate forms in my stock solution or working solution.
This is a common issue arising from the compound's low aqueous solubility.
-
Solution 1: Use Fresh, Anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[2] Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.
-
Solution 2: Gentle Warming and Sonication. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[8] This can help break down any small aggregates and enhance solubility.
-
Solution 3: Prepare a More Dilute Stock Solution. If you are still observing precipitation, consider preparing a less concentrated stock solution. While higher concentrations are possible, starting with a lower, more manageable concentration can prevent solubility issues.
-
Solution 4: For Aqueous Buffers, Use a Surfactant. When preparing working solutions in aqueous media for in vivo studies, the use of surfactants like Tween80 is recommended to maintain solubility.[2] A typical formulation involves first dissolving this compound in DMSO, followed by dilution in a vehicle containing PEG300 and Tween80 before the final addition of an aqueous component.[2]
Troubleshooting Workflow
Data Presentation
Solubility Profile of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 19.95 to 79 | ≥ 50 to 197.78 | Different suppliers report varying maximum concentrations.[1][2][3][7] Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[2] Sonication may be required.[1] |
| Ethanol | ≥ 2.68 | ≥ 6.71 | Gentle warming and sonication may be required.[7] Other sources report insolubility.[2] |
| Water | Insoluble | Insoluble | [2][7] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 | ≥ 6.26 | A common in vivo formulation.[1] |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | Not specified | Not specified | An alternative in vivo formulation.[2] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound. Specific cell types and assay conditions may require optimization.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Culture:
-
Culture your cells of interest (e.g., HEK293, SH-SY5Y) under standard conditions until they reach the desired confluency.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration (e.g., 0.1, 0.3, 1.0 µM) in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired treatment duration (e.g., 90 minutes to 24 hours).
-
-
Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis, such as Western blotting to assess LRRK2 phosphorylation, or other assays to measure autophagy or apoptosis.
-
Experimental Workflow
Signaling Pathway
This compound Inhibition of the LRRK2 Signaling Pathway
This compound inhibits the kinase activity of LRRK2, a multi-domain protein implicated in various cellular processes.[9] Pathogenic mutations in LRRK2 can lead to increased kinase activity, which is associated with cellular dysfunction.[10] By blocking LRRK2's kinase function, this compound prevents the phosphorylation of downstream substrates and can induce cellular processes like autophagy.[1][11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 4. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. glpbio.com [glpbio.com]
- 9. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing GSK2578215A Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, GSK2578215A. The information is designed to help optimize experimental conditions, particularly concerning cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Its primary mechanism of action is the inhibition of the kinase activity of both wild-type LRRK2 and its pathogenic mutants, such as G2019S.[1][2][3] By binding to the kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[1][3] This inhibition has been shown to modulate various cellular processes, including autophagy and mitochondrial dynamics.[4][5]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is cell-type and context-dependent. Based on published studies, a starting range of 1 nM to 1 µM is recommended for most in vitro cell culture experiments.[1][6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How does this compound affect cell viability?
The effect of this compound on cell viability can be complex. Some studies report that it can induce protective autophagy, a cellular process for degrading and recycling damaged components, which can help maintain cell survival.[4][8] However, at higher concentrations or in certain cell types, it has been observed to induce oxidative stress and apoptosis (programmed cell death).[6] Therefore, careful optimization of the concentration is critical to distinguish between on-target LRRK2 inhibition and potential off-target or toxic effects.
Q4: In which cell lines has this compound been tested?
This compound has been utilized in a variety of cell lines, including:
-
HEK293 cells: Stably expressing wild-type or mutant LRRK2.[1]
-
SH-SY5Y cells: A human neuroblastoma cell line commonly used in Parkinson's disease research.[4][5]
-
Swiss 3T3 cells: A mouse embryonic fibroblast cell line.[5]
-
Human lymphoblastoid cells: Derived from control subjects and Parkinson's disease patients.[1]
-
OVCAR8 cells: A human ovarian cancer cell line.[6]
-
PC12 cells: A rat pheochromocytoma cell line.[9]
Troubleshooting Guide
Issue 1: Significant decrease in cell viability observed after treatment with this compound.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects or cellular toxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify a concentration that effectively inhibits LRRK2 activity without significantly impacting cell viability.
-
Reduce incubation time: Shorter exposure to the inhibitor may be sufficient to achieve the desired effect while minimizing toxicity.
-
Assess markers of apoptosis and oxidative stress: Use assays such as Annexin V/Propidium Iodide staining or measurement of reactive oxygen species (ROS) to determine if the observed cell death is due to apoptosis or oxidative stress.[6]
-
Confirm LRRK2 expression: Ensure that your cell line expresses LRRK2. The effects of this compound will be most relevant in cells with endogenous or overexpressed LRRK2.
-
Issue 2: No observable effect on the target pathway after this compound treatment.
-
Possible Cause: The concentration of this compound may be too low, or the inhibitor may not be active.
-
Troubleshooting Steps:
-
Increase the concentration: Gradually increase the concentration of this compound.
-
Verify inhibitor activity: A common method to confirm the activity of this compound is to measure the phosphorylation of LRRK2 at Ser910 and Ser935 by Western blot. A decrease in phosphorylation at these sites indicates successful inhibition.[1]
-
Check compound stability and storage: Ensure the compound has been stored correctly (typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO) to maintain its activity.[5][10]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | LRRK2 Variant | Value | Cell Line/System | Reference |
| IC₅₀ | Wild-Type | ~10.9 nM | Biochemical Assay | [3][5] |
| IC₅₀ | G2019S Mutant | ~8.9 nM | Biochemical Assay | [3][5] |
| Effective Concentration | Wild-Type & G2019S | 0.3 - 1.0 µM | HEK293 cells | [1][2][3] |
| Effective Concentration | Endogenous LRRK2 | 1 nM | SH-SY5Y cells | [6][7] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the optimal concentration of this compound that minimizes cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common range to test is 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the concentration that results in a minimal decrease in viability while still being effective for your primary endpoint.
Visualizations
Below are diagrams illustrating the LRRK2 signaling pathway and a general workflow for optimizing this compound concentration.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
GSK2578215A stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK2578215A. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
This compound Powder Stability
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
This compound in Solvent Stability
| Storage Temperature | Duration |
| -80°C | 1 to 2 years |
| -20°C | 1 month to 1 year |
Note: Stability in solvent can vary between suppliers. Always refer to the product-specific datasheet.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 19.95 mg/mL (≥ 50 mM)[1] | May require ultrasonication to fully dissolve.[1] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2] |
| Ethanol | ≥ 2.68 mg/mL | May require gentle warming and sonication.[2] |
| Water | Insoluble |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution upon storage | - Improper storage temperature.- Solvent has absorbed moisture (especially DMSO).- Solution is supersaturated. | - Store aliquots at -80°C to minimize freeze-thaw cycles.[2]- Use fresh, anhydrous DMSO for preparing stock solutions.[2]- Briefly warm the solution to 37°C and sonicate to redissolve the compound.[1] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration of the stock solution. | - Ensure the compound and its solutions are stored at the recommended temperatures and for the appropriate duration.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2]- Recalibrate pipettes and ensure the compound was fully dissolved when preparing the stock solution. |
| Difficulty dissolving the compound | - Insufficient solvent volume.- Inappropriate solvent.- Compound has formed aggregates. | - Ensure you are using a sufficient volume of solvent to achieve the desired concentration.- Use DMSO for the highest solubility.[1][2]- Use ultrasonication or gentle warming to aid dissolution.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of 50 mg/mL and higher, although ultrasonication may be required.[1]
Q2: How should I store the stock solution?
A2: It is recommended to aliquot the stock solution into single-use vials and store them at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] This will help to avoid repeated freeze-thaw cycles which can lead to compound degradation.[2]
Q3: Can I store the this compound powder at room temperature?
A3: While some suppliers may ship the powder at room temperature, for long-term stability, it is recommended to store the powder at -20°C.[1]
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness or precipitation can occur if the compound is not fully dissolved or has come out of solution. You can try gently warming the vial to 37°C and using an ultrasonic bath to help redissolve the compound.[1] Also, ensure you are using fresh, anhydrous DMSO, as absorbed water can reduce solubility.[2]
Q5: For in vivo studies, how should I prepare the formulation?
A5: A common method for preparing an in vivo formulation is to first dissolve this compound in DMSO and then dilute it with a vehicle such as corn oil. A typical preparation involves a 10% DMSO and 90% corn oil mixture.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 399.42 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, place the vial in an ultrasonic bath for several minutes to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C.
Preparation of an In Vivo Formulation (10% DMSO in Corn Oil)
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, add the required volume of corn oil.
-
Add the appropriate volume of the this compound DMSO stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO content. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
This formulation should be prepared fresh before each use.
Visualized Workflows and Pathways
Caption: Workflow for preparing a this compound stock solution.
Caption: LRRK2 signaling pathway and inhibition by this compound.
References
Potential off-target effects of GSK2578215A at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK2578215A, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target kinases for this compound at high concentrations?
A1: this compound is a highly selective LRRK2 inhibitor. However, kinase profiling studies have identified a small number of off-target kinases that are inhibited at higher concentrations. At a concentration of 10 μM, smooth muscle myosin light-chain kinase (smMLCK) showed greater than 50% inhibition in a panel of 131 kinases.[1][2] In a broader screen of 460 kinases, the primary off-target kinases identified were smMLCK, Anaplastic Lymphoma Kinase (ALK), and FMS-like tyrosine kinase 3 (FLT3).[2][3]
Q2: At what concentration does this compound typically inhibit LRRK2 activity in cellular assays?
A2: In cellular assays, this compound substantially inhibits the phosphorylation of LRRK2 substrates, such as Ser910 and Ser935, at concentrations between 0.3 and 1.0 μM in HEK293 cells.[1][3][4]
Q3: Are there any observed off-target effects of this compound on dopaminergic neurotransmission at high concentrations?
A3: Studies on dopaminergic neurotransmission have shown that this compound is highly selective and does not exhibit the off-target effects on dopamine release that are seen with other LRRK2 inhibitors, such as LRRK2-IN-1, even at concentrations up to 3 μM.[5]
Q4: Can this compound induce cellular effects that are not directly related to its primary LRRK2 inhibition?
A4: Yes, at concentrations effective for LRRK2 inhibition, this compound has been observed to induce mitochondrial fragmentation and protective autophagy in SH-SY5Y cells.[6][7] This is thought to be linked to an increase in mitochondrial-derived reactive oxygen species (ROS), which can act as signaling molecules.[6]
Q5: What is the biochemical IC50 of this compound for LRRK2?
A5: The biochemical IC50 of this compound is approximately 10 nM for both wild-type LRRK2 and the G2019S mutant.[1][4][8]
Troubleshooting Guides
Issue 1: Observing unexpected cellular phenotypes not readily explained by LRRK2 inhibition.
-
Possible Cause: You may be observing effects related to the induction of mitochondrial stress and autophagy. This compound has been shown to cause mitochondrial fragmentation and trigger a protective autophagic response in certain cell lines.[6][7] This is associated with an increase in reactive oxygen species (ROS).[6]
-
Troubleshooting Steps:
-
Assess Mitochondrial Morphology: Use mitochondrial staining (e.g., MitoTracker Red CMXRos) and fluorescence microscopy to examine mitochondrial morphology in your cells following treatment with this compound. Compare with vehicle-treated controls.
-
Measure ROS Levels: Employ a fluorescent probe (e.g., DCFDA or MitoSOX) to quantify intracellular or mitochondrial ROS levels. An increase in ROS could indicate an off-target effect on mitochondrial function.
-
Monitor Autophagy Markers: Perform western blotting for key autophagy markers such as LC3-II and p62 to determine if the autophagic flux is altered in your experimental system.
-
Include Scavengers: To confirm the role of ROS in the observed phenotype, co-treat cells with this compound and a ROS scavenger (e.g., N-acetylcysteine or MitoQ) and assess if the phenotype is rescued.
-
Issue 2: Discrepancy between biochemical potency and cellular effective concentration.
-
Possible Cause: While the biochemical IC50 of this compound is in the low nanomolar range (~10 nM), higher concentrations (0.3-1.0 µM) are required to observe significant inhibition of LRRK2 substrate phosphorylation in cells.[1][3][4] This difference is common for kinase inhibitors and is influenced by factors such as cell permeability, intracellular ATP concentrations, and protein binding.
-
Troubleshooting Steps:
-
Titrate the Compound: Perform a dose-response experiment in your specific cell type to determine the optimal concentration for LRRK2 inhibition.
-
Use a Positive Control: Include a well-characterized LRRK2 inhibitor as a positive control to ensure your assay is performing as expected.
-
Assess Target Engagement: Whenever possible, directly measure the phosphorylation status of LRRK2 substrates (e.g., pSer935-LRRK2) to confirm target engagement at the cellular level.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Panel | Number of Kinases Screened | Concentration of this compound | Off-Target Kinases with >50% Inhibition | Reference |
| Dundee Kinase Panel | 131 | 10 µM | smMLCK | [1][2] |
| KINOMEscan | 329 | 10 µM | ALK, FLT3(D835Y) | [2][3] |
| Total Screened | 460 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| HEK293 | Inhibition of Ser910/Ser935 phosphorylation | 0.3 - 1.0 µM | Significant dephosphorylation | [1][3][4] |
| SH-SY5Y | Mitochondrial Morphology | 1 nM | Mitochondrial fragmentation | [7] |
| SH-SY5Y | Autophagy Induction | 1 nM | Increased autophagic flux | [6][7] |
Experimental Protocols
Kinase Selectivity Profiling (Dundee Profiling)
This method involves a radioactivity-based enzymatic assay to determine the inhibitory activity of a compound against a panel of kinases.
-
Assay Principle: The assay measures the incorporation of radioactive phosphate (from [γ-³²P]ATP) into a generic or specific kinase substrate.
-
Reaction Mixture: A typical reaction mixture includes the kinase, a suitable substrate (e.g., myelin basic protein), [γ-³²P]ATP, and the test compound (this compound) at the desired concentration (e.g., 10 µM).
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
Washing: The paper is washed extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control.
Cellular LRRK2 Substrate Phosphorylation Assay
This western blot-based assay is used to assess the inhibition of LRRK2 kinase activity in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 stably overexpressing LRRK2) and allow them to adhere. Treat the cells with a dose range of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated LRRK2 substrates (e.g., anti-pSer935-LRRK2) and total LRRK2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Mandatory Visualizations
Caption: Potential on- and off-target effects of high-concentration this compound.
Caption: Troubleshooting workflow for unexpected cellular effects of this compound.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
Interpreting unexpected results in GSK2578215A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2578215A in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] LRRK2 is a crucial therapeutic target in some forms of Parkinson's disease.[1][2] The primary mechanism of action of this compound is the inhibition of the kinase activity of both wild-type LRRK2 and its pathogenic mutants, such as G2019S.[1][2]
Q2: What are the typical effective concentrations of this compound in cell-based assays?
This compound typically shows inhibition of LRRK2-mediated phosphorylation of its substrates (e.g., Ser910 and Ser935) in a dose-dependent manner in various cell lines.[1][3] Significant inhibition is generally observed in the range of 0.3–1.0 μM in cells.[1][2] For example, in HEK293 cells stably expressing LRRK2, substantial dephosphorylation of Ser910 and Ser935 was seen at these concentrations.[1] Similar dose-dependent effects have been observed for endogenous LRRK2 in mouse Swiss 3T3 cells.[1]
Troubleshooting Guide
Issue 1: No or low inhibition of LRRK2 phosphorylation in the brain in in vivo studies.
Possible Cause: While this compound can achieve good exposure in the mouse brain, it has been reported to fail to induce significant inhibition of Ser910 or Ser935 phosphorylation of LRRK2 in this tissue.[1][2] The exact reason for this is not fully understood but could be due to pharmacokinetic limitations or the presence of other kinases in the brain that phosphorylate these sites.[1]
Suggested Solution:
-
Alternative Inhibitors: For brain-specific LRRK2 inhibition, consider using other LRRK2 inhibitors that have been demonstrated to be brain-penetrant and effective.
-
Peripheral Tissue Confirmation: Confirm the activity of your this compound batch in peripheral tissues like the spleen and kidney, where it has been shown to be effective.[1][2]
-
Direct Brain Delivery: For experimental models, direct administration methods like intracerebroventricular (ICV) injection could be explored to bypass the blood-brain barrier issue, although this is a more invasive procedure.
Issue 2: Unexpected effects on mitochondrial morphology and autophagy.
Possible Cause: this compound has been shown to induce mitochondrial fragmentation and protective autophagy in cell lines like SH-SY5Y.[4][5] These effects are thought to be linked to LRRK2's role in mitochondrial dynamics and autophagy pathways.[4][5][6] This may be an on-target effect of LRRK2 inhibition rather than an off-target effect.
Suggested Solutions:
-
Control Experiments: To confirm that the observed effects are due to LRRK2 inhibition, include control experiments with other structurally distinct LRRK2 inhibitors (e.g., LRRK2-IN-1) or use siRNA to knock down LRRK2 expression.[5]
-
Autophagy Flux Analysis: To determine if the accumulation of autophagosomes is due to increased synthesis or a blockage in fusion with lysosomes, perform an autophagy flux assay, for example, by using lysosomal inhibitors like chloroquine.[5]
-
Mitochondrial ROS Measurement: Investigate the role of mitochondrial reactive oxygen species (ROS) as potential second messengers in this pathway by using mitochondrial-targeted antioxidants like MitoQ.[4]
Issue 3: Variability in inhibitor potency against different LRRK2 mutants.
Possible Cause: The potency of this compound can vary against different LRRK2 mutants. While it is potent against the wild-type and the common G2019S mutant, its potency is reduced against the A2016T mutant.[1] This is due to the mutation affecting the inhibitor's binding to the kinase domain.
Suggested Solutions:
-
Consult IC50 Data: Refer to the specific IC50 values for the LRRK2 mutant you are studying.
-
Structural Modeling: If available, use structural models of the LRRK2 mutant to understand how the mutation might alter the ATP-binding pocket and affect inhibitor binding.
-
Alternative Inhibitors: For mutants that are less sensitive to this compound, consider using other LRRK2 inhibitors that have been shown to be effective against that specific mutant.
Quantitative Data Summary
Table 1: Biochemical Potency of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) |
| Wild-type | 10.9[1] |
| G2019S | 8.9[1][3] |
| A2016T | 81.1[7] |
| G2019S + A2016T | 61.3[7] |
Key Experimental Protocols
Protocol 1: Western Blot for LRRK2 Phosphorylation in Cell Culture
-
Cell Treatment: Plate cells (e.g., HEK293, SH-SY5Y) and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-LRRK2 (e.g., pSer910, pSer935) and total LRRK2. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phospho-LRRK2 signal to the total LRRK2 signal.
Signaling Pathways and Workflows
Caption: LRRK2 Inhibition Pathway by this compound.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2578215A Cytotoxicity Assessment in Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the cytotoxicity of GSK2578215A in neuronal cultures. It includes frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and summarized quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] LRRK2 is a complex, multi-domain protein that has been implicated in various cellular processes, and mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease. By inhibiting the kinase activity of LRRK2, this compound is used as a tool to investigate the physiological and pathological roles of LRRK2.
Q2: What are the known cytotoxic effects of this compound in neuronal cells?
A2: Studies in the human neuroblastoma cell line SH-SY5Y have shown that this compound can induce cytotoxicity.[2][3] The observed effects include the induction of apoptosis (programmed cell death), characterized by chromatin condensation and DNA fragmentation.[2][3][4] Additionally, this compound has been shown to cause mitochondrial fragmentation and induce oxidative stress.[2][5]
Q3: Does this compound have other potential mechanisms of action that could contribute to cytotoxicity?
A3: While the primary target of this compound is LRRK2, it is important to consider potential off-target effects or involvement in other signaling pathways. For instance, Receptor-Interacting Protein Kinase 1 (RIPK1) is another kinase involved in regulating inflammation and cell death pathways, including apoptosis and necroptosis, in neurons.[6][7][8][9][10][11] While direct inhibition of RIPK1 by this compound is not firmly established, it is a pathway to consider when observing unexpected cytotoxic effects.
Q4: What is the role of autophagy in this compound-induced cytotoxicity?
A4: Research suggests that autophagy may play a protective role in response to this compound treatment. One study indicated that while this compound induces cytotoxicity, the inhibition of autophagy actually enhances cell death.[2][12] This suggests that the induction of autophagy may be a compensatory mechanism to remove damaged organelles, such as fragmented mitochondria (a process known as mitophagy), and mitigate the toxic effects of the compound.[2][13]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of this compound cytotoxicity in neuronal cultures.
| Problem | Potential Cause | Recommended Solution |
| High background in MTT/MTS assay | Phenol red in the culture medium can interfere with colorimetric readings. Serum components can also affect the reduction of the tetrazolium salt. | Use phenol red-free medium for the assay. Perform the final incubation step in serum-free medium. |
| Bacterial or yeast contamination of cultures. | Regularly check cultures for contamination. Use appropriate aseptic techniques. | |
| Low signal or no color change in MTT assay with primary neurons | Primary neurons may have a lower metabolic rate compared to rapidly dividing cell lines. The MTT reagent itself can be toxic to some primary neurons. | Increase the incubation time with the MTT reagent. Optimize cell seeding density to ensure a sufficient number of viable cells. Consider using a less toxic viability assay such as the LDH release assay or live/dead staining. |
| High LDH release in control (untreated) neuronal cultures | Excessive handling or harsh pipetting during medium changes can cause membrane damage and LDH release. | Handle cell cultures gently. Avoid forceful pipetting directly onto the cell monolayer. |
| Presence of LDH in serum supplements. | Use a low-serum or serum-free medium for the LDH release measurement period. Include a "medium only" background control. | |
| False positives in TUNEL assay | DNA strand breaks can occur during cellular processes other than apoptosis, such as DNA repair or necrosis. Over-fixation or harsh permeabilization can artificially create DNA breaks. | Co-stain with a nuclear dye (e.g., DAPI or Hoechst) to assess nuclear morphology (condensation, fragmentation) characteristic of apoptosis. Optimize fixation and permeabilization steps. |
| Variable fluorescence in mitochondrial membrane potential assays (e.g., TMRE, JC-1) | The dyes are sensitive to plasma membrane potential in addition to mitochondrial membrane potential. Uneven dye loading or efflux by multidrug resistance transporters. | Use the lowest possible dye concentration that gives a detectable signal. Include a control with a mitochondrial uncoupler (e.g., FCCP) to confirm that the signal is sensitive to mitochondrial depolarization. |
| Phototoxicity and photobleaching from excessive light exposure during imaging. | Minimize light exposure. Use an anti-fade mounting medium if performing fixed-cell imaging. | |
| Inconsistent results in oxidative stress assays (e.g., DCFH-DA) | The probe can be oxidized by factors other than the specific reactive oxygen species (ROS) of interest. Autoxidation of the probe can lead to high background. | Include appropriate positive and negative controls (e.g., H₂O₂ as a positive control, and an antioxidant like N-acetylcysteine as a negative control). Protect the probe from light and prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxic effects of this compound from studies in SH-SY5Y human neuroblastoma cells.
Table 1: Effect of this compound on Mitochondrial Morphology
| Treatment | Concentration | Duration | % of Cells with Fragmented Mitochondria |
| Control | - | 12 h | ~15% |
| This compound | 1 nM | 6 h | ~40% |
| This compound | 1 nM | 12 h | ~65% |
Data adapted from Saez-Atienzar et al., Cell Death & Disease, 2014.[2][5]
Table 2: Induction of Apoptotic Cell Death by this compound
| Treatment | Concentration | Duration | % of Cells with Apoptotic Morphology |
| Control | - | 24 h | ~5% |
| This compound | 1 nM | 24 h | ~25% |
Data adapted from Saez-Atienzar et al., Cell Death & Disease, 2014.[3][4]
Table 3: Enhancement of this compound-induced Cell Death by Autophagy Inhibition
| Treatment | Concentration | Duration | % Cell Death |
| This compound | 1 nM | 12 h | ~18% |
| This compound + 3-MA (Autophagy Inhibitor) | 1 nM + 5 mM | 12 h | ~35% |
| This compound + CQ (Autophagy Inhibitor) | 1 nM + 50 µM | 12 h | ~31% |
Data adapted from Saez-Atienzar et al., Cell Death & Disease, 2014.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (phenol red-free recommended)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Culture neuronal cells in a 96-well plate to the desired density and allow them to adhere and differentiate.
-
Treat the cells with various concentrations of this compound and appropriate vehicle controls for the desired duration.
-
Following treatment, carefully remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Neuronal cell cultures in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Lysis buffer (usually included in the kit) for maximum LDH release control
-
Microplate reader
Procedure:
-
Culture and treat neuronal cells with this compound as described for the MTT assay. Include wells for "spontaneous LDH release" (untreated cells), "maximum LDH release" (untreated cells to be lysed), and "medium background" controls.
-
At the end of the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
To the "maximum LDH release" wells, add 10 µL of lysis buffer and incubate for the time recommended by the kit manufacturer. Then, collect 50 µL of the supernatant.
-
Prepare the LDH reaction mixture according to the kit protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This method detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Neuronal cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Commercially available TUNEL assay kit (with TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Culture and treat neuronal cells on coverslips or in chamber slides.
-
After treatment, wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Follow the manufacturer's protocol for the TUNEL reaction, which typically involves incubating the cells with the TdT enzyme and labeled dUTPs in a reaction buffer for 1 hour at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the label used, and their nuclei will often appear condensed or fragmented when viewed with the nuclear counterstain.
-
Quantify apoptosis by counting the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst positive).
Visualizations
Signaling Pathways
References
- 1. LRRK2 Kinase Inhibitor Rejuvenates Oxidative Stress-Induced Cellular Senescence in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo [mdpi.com]
- 10. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 12. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LRRK2 and mitochondria: Recent advances and current views - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2578215A and pLRRK2 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the LRRK2 inhibitor, GSK2578215A, in phosphorylated LRRK2 (pLRRK2) western blotting experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the detection of pLRRK2 by western blot following treatment with this compound.
Q1: I am not seeing a decrease in my pLRRK2 signal after treating with this compound.
A1: There are several potential reasons for this observation. Please consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time:
-
Verify Concentration: Ensure the final concentration of this compound is appropriate for your cell type. For many cell lines, a concentration range of 0.3–1.0 μM is effective at inhibiting Ser910 and Ser935 phosphorylation.[1]
-
Optimize Incubation Time: A 90-minute incubation is a good starting point.[1] However, the optimal time may vary depending on the cell line and experimental conditions. Consider a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation period.
-
-
Cellular Health and LRRK2 Expression:
-
Cell Viability: Ensure that the cells were healthy and not overly confluent at the time of treatment, as this can affect inhibitor uptake and cellular signaling.
-
LRRK2 Expression Levels: Confirm that your cell line expresses sufficient levels of LRRK2 for detection. You may need to use a positive control lysate from cells known to express high levels of LRRK2 or from cells overexpressing LRRK2.
-
-
Antibody Performance:
-
Phospho-Specificity: Confirm that your primary antibody is specific for the phosphorylated form of LRRK2 you are investigating (e.g., pSer935, pSer1292).
-
Antibody Validation: Use a positive control, such as a lysate from cells with known high LRRK2 kinase activity (e.g., cells expressing the G2019S LRRK2 mutant), and a negative control, such as a lysate from LRRK2 knockout cells, to validate your antibody.
-
Q2: I am observing high background on my pLRRK2 western blot.
A2: High background can obscure your target band and make data interpretation difficult. Here are some common causes and solutions:
-
Blocking:
-
Choice of Blocking Agent: For phospho-specific antibodies, it is often recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking. Milk contains phosphoproteins, such as casein, which can lead to high background. A 3-5% BSA solution in TBST is a good starting point.
-
Blocking Time: Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C.
-
-
Antibody Concentrations:
-
Primary Antibody: Titrate your primary antibody to determine the optimal concentration that provides a strong signal with minimal background.
-
Secondary Antibody: Similarly, optimize the concentration of your secondary antibody.
-
-
Washing Steps:
-
Insufficient Washing: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations to remove non-specific binding. Use a buffer containing a detergent like Tween-20 (e.g., TBST).
-
Q3: The signal for total LRRK2 is weak or absent.
A3: A weak or absent total LRRK2 signal can be due to several factors:
-
Protein Extraction:
-
Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Sample Preparation: LRRK2 is a large protein (approximately 286 kDa), so ensure complete cell lysis and protein solubilization. Sonication or the use of stronger lysis buffers may be necessary.
-
-
Electrophoresis and Transfer:
-
Gel Percentage: Use a low-percentage acrylamide gel (e.g., 6-8%) to ensure proper separation of high molecular weight proteins like LRRK2.
-
Transfer Conditions: Optimize the transfer time and voltage to ensure efficient transfer of a large protein like LRRK2 to the membrane. A wet transfer system is often recommended for large proteins, and transfer can be performed overnight at a low voltage in the cold.
-
-
Antibody:
-
Antibody Quality: Verify the quality and specificity of your total LRRK2 antibody. Check the manufacturer's datasheet for recommended applications and dilutions.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on different forms of LRRK2.
| Target | IC50 (nM) | Notes |
| Wild-type LRRK2 | 10.9 | Biochemical assay.[1][2] |
| LRRK2 [G2019S] | 8.9 | Biochemical assay.[1][2] |
| LRRK2 [A2016T] | 81.1 | Biochemical assay.[2] |
| LRRK2 [G2019S + A2016T] | 61.3 | Biochemical assay.[2] |
Experimental Protocols
pLRRK2 Western Blot Protocol with this compound Treatment
This protocol provides a general workflow for treating cells with this compound and subsequently performing a western blot to detect pLRRK2.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 0.3-1.0 µM). As a vehicle control, prepare a corresponding dilution of DMSO.
-
Incubate the cells with the this compound or vehicle control for the desired amount of time (e.g., 90 minutes) at 37°C in a CO2 incubator.
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a low-percentage SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pLRRK2 (e.g., anti-pSer935 LRRK2) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2 or a housekeeping protein (e.g., β-actin, GAPDH).
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for pLRRK2 western blotting with this compound.
References
How to control for GSK2578215A off-target kinase inhibition
Welcome to the technical support center for GSK2578215A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective LRRK2 kinase inhibitor, while controlling for its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It exhibits high potency with biochemical IC50 values of approximately 10.9 nM and 8.9 nM against wild-type LRRK2 and the pathogenic G2019S mutant, respectively[1][2][3][4][5][6].
Q2: What are the known primary off-target kinases for this compound?
A2: Kinase profiling studies have identified smooth muscle Myosin Light Chain Kinase (smMLCK), Anaplastic Lymphoma Kinase (ALK), and FMS-like Tyrosine Kinase 3 (FLT3) as the main off-target kinases for this compound[1][5][7].
Q3: How can I be sure the observed phenotype in my cellular experiments is due to LRRK2 inhibition and not an off-target effect?
A3: This is a critical question in kinase inhibitor research. A multi-faceted approach is recommended, including:
-
Dose-response analysis: Correlate the concentration of this compound required to observe your phenotype with its known cellular IC50 for LRRK2 inhibition (typically in the 0.3–1.0 µM range for inhibition of Ser910/Ser935 phosphorylation)[1][4].
-
Use of structurally unrelated LRRK2 inhibitors: Confirm your phenotype with other potent and selective LRRK2 inhibitors that have different off-target profiles.
-
Genetic knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LRRK2 expression. If this compound still elicits the phenotype in the absence of LRRK2, it is likely an off-target effect.
Q4: this compound shows poor brain penetration in some studies. How might this affect my in vivo experiments?
A4: While this compound is brain penetrant, it has been observed to not significantly inhibit LRRK2 Ser910 or Ser935 phosphorylation in the brain following intraperitoneal injection in mice, despite achieving exposure[1][4]. This could be due to various factors, including efflux transporter activity or the presence of other kinases in the brain that maintain phosphorylation at these sites. Researchers should carefully consider the route of administration and measure target engagement directly in the brain tissue.
Troubleshooting Guides
Biochemical Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values | Inconsistent ATP concentration in the assay buffer. | Ensure the ATP concentration is consistent across all wells and is ideally at or near the Km of LRRK2 for ATP. |
| Instability of this compound in the assay buffer. | Prepare fresh dilutions of the inhibitor for each experiment. Assess the stability of the compound in your specific buffer conditions. | |
| No inhibition observed | Inactive enzyme. | Verify the activity of your recombinant LRRK2 using a known potent inhibitor as a positive control. |
| Incorrect assay setup. | Double-check all reagent concentrations and incubation times as outlined in the protocol. |
Cellular Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or no inhibition of LRRK2 phosphorylation (pSer910/pSer935) in cells | Poor cell permeability of this compound. | Although generally cell-permeable, this can be cell-type dependent. Increase incubation time or inhibitor concentration. Confirm cellular uptake using analytical methods if possible. |
| High cellular ATP levels competing with the inhibitor. | This is an inherent challenge of cellular assays. Ensure you are using a sufficient concentration of this compound to overcome this competition. | |
| Antibody issues in Western blotting. | Validate your phospho-specific antibodies using positive and negative controls (e.g., cells treated with a phosphatase inhibitor or LRRK2 knockout cells). | |
| Observed phenotype does not correlate with LRRK2 inhibition | Off-target effect. | Refer to the "Controlling for Off-Target Effects" workflow. Investigate the potential involvement of smMLCK, ALK, or FLT3 in your observed phenotype. |
| Indirect effects of LRRK2 inhibition. | LRRK2 is involved in multiple cellular processes. The observed phenotype may be a downstream consequence of LRRK2 inhibition. Map the signaling pathway to understand potential indirect effects. |
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| LRRK2 (WT) | Biochemical | IC50 | 10.9 nM | [1] |
| LRRK2 (G2019S) | Biochemical | IC50 | 8.9 nM | [1][2][6] |
| smMLCK | Biochemical | % Inhibition @ 10 µM | >50% | [1][7] |
| ALK | Binding (KINOMEscan) | Ambit Score @ 10 µM | <10 | [1][7] |
| FLT3 (D835Y) | Binding (KINOMEscan) | Ambit Score @ 10 µM | <10 | [1][7] |
Note: A lower Ambit score in KINOMEscan indicates stronger binding.
Experimental Protocols
Radiometric Kinase Assay for LRRK2
This protocol is for determining the in vitro IC50 of this compound against LRRK2.
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
LRRKtide or other suitable peptide substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant LRRK2, and the peptide substrate.
-
Prepare serial dilutions of this compound in DMSO. Add the inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP (final concentration at the Km of LRRK2 for ATP).
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for LRRK2 Phosphorylation
This protocol is for assessing the cellular activity of this compound by measuring the phosphorylation of LRRK2 at Ser910 and Ser935.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 90 minutes).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-LRRK2 signal to total LRRK2 and the loading control.
Mandatory Visualizations
Caption: LRRK2 signaling pathway and points of inhibition by this compound.
Caption: Workflow to distinguish on-target vs. off-target effects.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile-QSAR 2.0: Kinase Virtual Screening Accuracy Comparable to Four-Concentration IC50s for Realistically Novel Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2578215A In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2578215A in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary in vivo target?
This compound is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] LRRK2 is a key therapeutic target in some forms of Parkinson's disease. In in vivo studies, this compound is used to investigate the physiological and pathological roles of LRRK2 kinase activity.
2. What is the recommended route of administration for in vivo studies?
The most commonly reported route of administration for this compound in mice is intraperitoneal (IP) injection.[1][2]
3. What is a typical dosage for in vivo experiments in mice?
A frequently cited dosage for this compound in mice is 100 mg/kg administered via intraperitoneal injection.[1][2] However, the optimal dose may vary depending on the specific animal model and experimental goals.
4. Is this compound brain penetrant?
Yes, this compound is reported to be brain penetrant and displays good blood-brain barrier (BBB) permeability with a high brain to plasma distribution ratio in mice.[3] However, at a dose of 100 mg/kg via intraperitoneal injection, it has been shown to inhibit LRRK2 phosphorylation in peripheral tissues like the spleen and kidney, but not in the brain.[2]
5. How can I monitor LRRK2 target engagement in vivo after this compound administration?
LRRK2 target engagement can be assessed by measuring the phosphorylation status of LRRK2 and its downstream substrates. Key biomarkers include:
-
pS910-LRRK2 and pS935-LRRK2: Inhibition of phosphorylation at these sites indicates target engagement.[2][4]
-
pS1292-LRRK2: This is an autophosphorylation site, and its reduction also signifies LRRK2 inhibition.[5][6]
-
pT73-Rab10: Rab10 is a substrate of LRRK2, and decreased phosphorylation at Threonine 73 is a reliable marker of LRRK2 kinase inhibition in vivo.[4]
These markers can be measured in peripheral blood mononuclear cells (PBMCs) and tissue lysates using phospho-specific antibodies and techniques like Western blotting or proximity ligation assays.[4][6]
6. What are the potential adverse effects of this compound in vivo?
High doses and chronic treatment with some LRRK2 inhibitors have been associated with morphological changes, such as vacuolation, in type II pneumocytes in the lungs and in the kidneys of rodents and non-human primates.[7][8] It is crucial to conduct appropriate safety and toxicity assessments in long-term in vivo studies. This compound at a concentration of 1 nM has been shown to have a cytotoxic effect on SH-SY5Y cell cultures, inducing hallmarks of apoptosis.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | This compound is poorly soluble in aqueous solutions. The formulation may be unstable or prepared incorrectly. | - Ensure all components of the formulation are fully dissolved before mixing. - Prepare the formulation fresh before each use. - Consider using a formulation with a higher concentration of organic solvents or co-solvents like PEG300 and Tween80. - Gentle heating and sonication can aid in dissolving the compound in the initial solvent (e.g., DMSO).[10] - Evaluate the stability of your formulation by observing it for precipitation over time at the intended storage and administration temperature. |
| Inconsistent experimental results | - Incomplete dissolution or precipitation of the compound leading to inaccurate dosing. - Variability in intraperitoneal injection technique. - Degradation of the compound. | - Visually inspect the formulation for any precipitate before each injection. - Ensure proper restraint and consistent injection placement in the lower right quadrant of the abdomen to avoid injection into other organs. - Prepare fresh formulations for each experiment and store stock solutions appropriately (e.g., in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles).[10] |
| No or low target engagement in peripheral tissues | - Insufficient dose. - Issues with the formulation leading to poor bioavailability. - Incorrect administration. | - Verify the accuracy of the dose calculation and weighing of the compound. - Re-evaluate the formulation and its preparation. Consider trying an alternative formulation. - Confirm proper intraperitoneal injection technique. |
| No target engagement in the brain | This compound may not achieve sufficient concentrations in the brain to inhibit LRRK2 at the commonly used 100 mg/kg i.p. dose.[2] | - If brain-specific LRRK2 inhibition is required, a different LRRK2 inhibitor with better brain penetration and CNS target engagement at tolerable doses might be necessary.[11] - Alternatively, consider alternative delivery methods that bypass the blood-brain barrier, although this would require significant experimental development. |
| Animal distress or adverse reactions post-injection | - Formulation vehicle may be causing irritation. - High concentration of DMSO or other solvents. - The compound itself may have toxic effects at the administered dose. | - Observe animals closely after injection for any signs of distress. - If the vehicle is suspected, inject a control group with the vehicle alone. - Minimize the concentration of potentially irritating solvents like DMSO in the final injection volume. - Consider a dose-response study to identify a lower, effective dose with fewer side effects. |
Experimental Protocols
In Vivo Formulation Preparation
Formulation 1: Corn Oil-Based Suspension
This formulation is simpler and suitable for compounds that are soluble in DMSO and can be suspended in oil.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and high purity
-
Corn oil, sterile
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution for 100 mg/kg with 10% DMSO, you could prepare a 10 mg/mL stock in DMSO.
-
Warm the corn oil to room temperature.
-
Add 1 part of the this compound/DMSO stock solution to 9 parts of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
The mixed solution should be used immediately for optimal results.[1]
-
Formulation 2: Aqueous Formulation with Co-solvents
This formulation is more complex but can result in a clear solution, which may be preferable for some applications.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and high purity
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection (ddH₂O)
-
-
Procedure (for a 1 mL working solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of the 25 mg/mL this compound/DMSO stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.
-
Mix thoroughly. The mixed solution should be used immediately for optimal results.[1]
-
Intraperitoneal (IP) Injection Protocol in Mice
-
Materials:
-
Properly formulated this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
-
Procedure:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head and upper body. Turn the mouse to expose its abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen. This helps to avoid puncturing the cecum, which is typically located on the left side.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: Slowly inject the this compound formulation.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions after the injection.
-
Data Summary
In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| LRRK2 (Wild-Type) | ~10.9 |
| LRRK2 (G2019S Mutant) | ~8.9 |
Source:[1]
Visualizations
Experimental Workflow for In Vivo Study
Caption: A flowchart illustrating the key steps in an in vivo experiment with this compound.
LRRK2 Signaling Pathway and Inhibition by this compound
Caption: A diagram showing the LRRK2 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gen.store [gen.store]
- 4. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2578215A Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2578215A, a potent and selective LRRK2 kinase inhibitor. The information provided aims to address potential variability in experimental outcomes and offer solutions to common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are formatted in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Compound Solubility and Stability
Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
Answer: this compound has low aqueous solubility.[1] Here are several strategies to address this:
-
Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO).[1][2] Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Sonication: Briefly sonicate the stock solution to aid dissolution.[3]
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound.[3]
-
Regular Media Changes: For long-term experiments, consider more frequent media changes with freshly prepared compound dilutions to prevent degradation or precipitation over time.[3]
-
In Vivo Formulation: For in vivo studies, a common formulation is 10% DMSO and 90% corn oil.[2] Another option involves a multi-step process using PEG300, Tween80, and ddH2O, but this solution should be used immediately.[1]
Question: How can I assess the stability of this compound in my experimental setup?
Answer: To check for compound stability, you can analyze the concentration and integrity of this compound in your cell culture medium over time using analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
Inconsistent Inhibitory Activity
Question: I am not observing the expected inhibition of LRRK2 phosphorylation (e.g., at Ser910 and Ser935) in my cell-based assay. What could be the reason?
Answer: Several factors can contribute to a lack of inhibitory effect:
-
Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Significant dephosphorylation is typically observed between 0.3–1.0 μM in HEK293 and Swiss 3T3 cells.[4][5]
-
Cell Line Specificity: The expression levels and activation status of LRRK2 can vary between cell lines. Confirm that your chosen cell line expresses sufficient levels of LRRK2 and that the kinase is active.[3]
-
Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies for western blotting. Use appropriate positive and negative controls to validate your antibody performance.[3]
-
Compound Quality: Ensure the purity and integrity of your this compound compound. If possible, verify its identity and purity using analytical methods.
Question: My in vitro kinase assay shows potent inhibition, but the compound is not effective in my cellular experiments. Why?
Answer: Discrepancies between in vitro and cellular activity are common and can be due to:
-
Poor Cell Permeability: While this compound is brain penetrant, its permeability can vary across different cell types.[6]
-
Active Efflux: Cells can actively remove compounds via efflux pumps (e.g., ABC transporters), preventing the inhibitor from reaching its intracellular target.[7]
-
Compound Instability: this compound might be unstable in the complex environment of cell culture media.[7]
Off-Target Effects and Cellular Toxicity
Question: I am observing unexpected cellular phenotypes or toxicity that are inconsistent with LRRK2 inhibition. Could this be due to off-target effects?
Answer: While this compound is highly selective for LRRK2, off-target effects can occur, especially at higher concentrations.[4][8]
-
Perform a Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for LRRK2 inhibition. A large discrepancy may suggest off-target toxicity.[9]
-
Use a Structurally Distinct LRRK2 Inhibitor: Comparing the effects of this compound with another LRRK2 inhibitor, such as LRRK2-IN-1, can help differentiate on-target from off-target effects.[10]
-
Consult Kinome Profiling Data: this compound has been profiled against a large panel of kinases and shows high selectivity.[4][8] Reviewing this data can help identify potential off-target kinases.
Question: this compound is inducing autophagy and mitochondrial fission in my cells. Is this an expected on-target effect?
Answer: Yes, studies have shown that this compound can induce autophagy and Drp-1-mediated mitochondrial fission in cell lines like SH-SY5Y.[2][11] This appears to be a consequence of LRRK2 inhibition.[11][12]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LRRK2 WT) | ~10.1 - 10.9 nM | Biochemical Assay | [1][5][8] |
| IC50 (LRRK2 G2019S) | ~8.9 - 10 nM | Biochemical Assay | [1][5][8] |
| Effective Cellular Concentration | 0.3 - 1.0 µM | HEK293, Swiss 3T3 | [4][5] |
| In Vivo Dose (i.p.) | 100 mg/kg | Mouse | [4][5] |
Experimental Protocols
Western Blot for LRRK2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on LRRK2 kinase activity by measuring the phosphorylation status of Ser910 and Ser935.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293 cells stably expressing LRRK2, or SH-SY5Y cells with endogenous LRRK2) to 70-80% confluency.[4]
-
For experiments involving stimulation, serum-starve the cells for 4-6 hours prior to treatment.[3]
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.3, 1.0 µM) or a vehicle control (DMSO) for a specified time (e.g., 90 minutes).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-LRRK2 (Ser910/Ser935) and total LRRK2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated LRRK2 levels to total LRRK2 levels.
-
Visualizations
Caption: LRRK2 signaling and the inhibitory action of this compound.
Caption: Workflow for assessing this compound activity in cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | LRRK2 | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LRRK2 Kinase Inhibitors: GSK2578215A vs. LRRK2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent research-grade inhibitors of Leucine-rich repeat kinase 2 (LRRK2): GSK2578215A and LRRK2-IN-1. The following sections present a comprehensive overview of their biochemical and cellular activities, selectivity profiles, and pharmacokinetic properties, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound and LRRK2-IN-1
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and LRRK2-IN-1 against wild-type and mutant forms of the LRRK2 protein.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | LRRK2 (WT) | 10.9[1] | ~300-1000 (pSer910/935 inhibition)[2][3] |
| LRRK2 (G2019S) | 8.9[1][4] | ~300-1000 (pSer910/935 inhibition)[2][3] | |
| LRRK2 (A2016T) | 81.1[4] | - | |
| LRRK2 (G2019S + A2016T) | 61.3[4] | - | |
| LRRK2-IN-1 | LRRK2 (WT) | 13[4][5] | ~1000-3000 (pSer910/935 inhibition)[5] |
| LRRK2 (G2019S) | 6[4][5][6] | ~30 (TR-FRET)[6], ~1000-3000 (pSer910/935 inhibition)[5] | |
| LRRK2 (A2016T) | 2450[4] | Ineffective[5] | |
| LRRK2 (G2019S + A2016T) | 3080[4] | Ineffective[5] |
Table 2: Selectivity Profile of this compound and LRRK2-IN-1
This table highlights the selectivity of the two inhibitors against a panel of off-target kinases. A lower number of inhibited off-target kinases indicates higher selectivity.
| Compound | Kinase Panel Size | Off-target Kinases Inhibited (>50% at 10 µM) | Notable Off-targets |
| This compound | 460[2][7] | 1 (Dundee panel)[2][7] | smMLCK[2][7] |
| 2 (KINOMEscan, Ambit score <10)[2][7] | ALK, FLT3(D835Y)[2][7] | ||
| LRRK2-IN-1 | 442 (KINOMEscan)[5] | 12 (score <10% of DMSO control at 10 µM)[5] | DCLK2, MAPK7[5][6] |
Table 3: Pharmacokinetic Properties of this compound and LRRK2-IN-1 in Mice
This table outlines key pharmacokinetic parameters for both inhibitors, providing insights into their behavior in a biological system.
| Compound | Administration | T1/2 (h) | Oral Bioavailability (%) | Brain/Plasma Ratio |
| This compound | i.p. | 1.14[7] | 12.2[7] | 1.9[7] |
| LRRK2-IN-1 | i.p. | 4.5[5] | 49.3[5] | Low/Poor[5] |
Mandatory Visualization
Caption: LRRK2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Analysis.
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the biochemical IC50 of inhibitors.
Materials:
-
Recombinant LRRK2 (Wild-Type or mutant)
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[8]
-
This compound and LRRK2-IN-1
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and LRRK2-IN-1 in kinase buffer.
-
In a 384-well plate, add 1 µl of each inhibitor dilution (or 5% DMSO for control).
-
Add 2 µl of recombinant LRRK2 enzyme to each well.
-
Add 2 µl of a substrate/ATP mix (e.g., containing 0.2 µg/µl LRRKtide and 10 µM ATP).
-
Incubate the reaction at room temperature for 60-120 minutes.[8]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[8]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Ser935 Phosphorylation Assay (Western Blot)
This protocol describes a common method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at Serine 935.
Materials:
-
HEK293T cells (or other suitable cell line)
-
LRRK2 expression plasmid (Wild-Type or G2019S)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and LRRK2-IN-1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2, anti-total-LRRK2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed HEK293T cells in 6-well plates.
-
Transfect cells with the LRRK2 expression plasmid according to the manufacturer's protocol.
-
24-48 hours post-transfection, treat the cells with various concentrations of this compound or LRRK2-IN-1 for 90 minutes.[9]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Resolve equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total LRRK2 and a loading control to normalize the pSer935 signal.
-
Quantify the band intensities and calculate the cellular IC50 value.
Conclusion
Both this compound and LRRK2-IN-1 are potent inhibitors of LRRK2 kinase activity. This compound demonstrates superior selectivity across the kinome compared to LRRK2-IN-1.[2][5][7] While both compounds show activity in cellular assays, LRRK2-IN-1 appears to have greater potency in some cellular contexts, although it is significantly less effective against the A2016T mutant.[4][5] A key differentiator is their pharmacokinetic profiles; this compound exhibits better brain penetration, whereas LRRK2-IN-1 has poor blood-brain barrier permeability.[5][7] The choice between these two inhibitors will depend on the specific experimental needs, with this compound being a more suitable tool for in vivo studies requiring CNS target engagement, and LRRK2-IN-1 remaining a valuable tool for in vitro and peripheral tissue studies.
References
- 1. This compound | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. promega.com [promega.com]
- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
LRRK2 Inhibition: A Comparative Analysis of GSK2578215A and GNE-7915
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease, particularly in cases linked to genetic mutations that enhance its kinase activity. The development of potent and selective LRRK2 inhibitors is a key focus of research in this area. This guide provides a detailed comparison of two prominent LRRK2 inhibitors, GSK2578215A and GNE-7915, offering insights into their biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GNE-7915, facilitating a direct comparison of their performance characteristics.
Table 1: Biochemical Potency against LRRK2
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | Wild-type LRRK2 | 10.9[1][2] | Not Reported |
| G2019S LRRK2 | 8.9[1][2] | Not Reported | |
| A2016T LRRK2 | 81.1[2] | Not Reported | |
| G2019S + A2016T LRRK2 | 61.3[2] | Not Reported | |
| GNE-7915 | LRRK2 (unspecified) | 9[3][4][5] | 1[4][6] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | Concentration for Effect |
| This compound | Inhibition of Ser910/Ser935 phosphorylation | HEK293 cells | 0.3–1.0 µM[1][2][7] |
| GNE-7915 | LRRK2 cellular activity | Not specified | Single-digit nanomolar[3] |
Table 3: Kinase Selectivity
| Compound | Kinase Panel Size | Key Off-Targets (>50% inhibition at specified concentration) |
| This compound | Not specified | smMLCK, ALK, FLT3[2] |
| GNE-7915 | 187 kinases (Invitrogen) | TTK (at 0.1 µM)[3][8] |
| 392 kinases (DiscoverX KinomeScan) | LRRK2, TTK, ALK (>65% probe displacement at 0.1 µM)[3] |
Table 4: Pharmacokinetic Properties
| Compound | Parameter | Species | Value |
| This compound | Oral Bioavailability (%F) | Mouse | 12.2%[1] |
| Half-life (t1/2) | Mouse | 1.14 h[1][9] | |
| Brain to Plasma Ratio | Mouse | 1.9[1] | |
| GNE-7915 | Brain Penetration | Multiple species | Yes[4][5] |
| In vivo Efficacy | BAC transgenic mice (hLRRK2 G2019S) | Concentration-dependent knockdown of pLRRK2 in brain (50 mg/kg i.p. or p.o.)[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: LRRK2 Signaling and Inhibition.
Caption: Experimental Workflow for LRRK2 Inhibitor Characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and GNE-7915.
Biochemical Kinase Assay (TR-FRET)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of LRRK2 in a purified system.
-
Reagents and Materials:
-
Recombinant full-length LRRK2 protein (wild-type or mutant).
-
LRRKtide peptide substrate.
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and GFP-substrate).
-
Test compounds (this compound or GNE-7915) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the LRRK2 enzyme and the GFP-substrate in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Eu-anti-phospho-substrate antibody.
-
Incubate for a further period to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at key sites.
-
Reagents and Materials:
-
HEK293 cells stably expressing wild-type or mutant LRRK2.
-
Cell culture medium and supplements.
-
Test compounds (this compound or GNE-7915) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
-
-
Procedure:
-
Plate the HEK293 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
-
Concluding Remarks
Both this compound and GNE-7915 are potent inhibitors of LRRK2 kinase activity. GNE-7915 demonstrates superior brain penetrance and has been shown to inhibit LRRK2 phosphorylation in the brain in animal models, making it a valuable tool for in vivo studies of LRRK2 function in the central nervous system.[4][10] this compound, while also brain penetrant, did not show significant inhibition of LRRK2 phosphorylation in the brain in some studies, suggesting it may be more suitable for investigating peripheral LRRK2 activity or as a control compound.[1][9][10] The choice between these two inhibitors will ultimately depend on the specific experimental context, with GNE-7915 being the preferred option for studies requiring robust CNS target engagement. Researchers should carefully consider the data presented here to make an informed decision for their LRRK2-related research.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GNE-7915 | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 9. dovepress.com [dovepress.com]
- 10. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
GSK2578215A: A Selective LRRK2 Tool Compound for Preclinical Research
A detailed comparison and validation guide for researchers in neurodegenerative disease and kinase inhibitor development.
GSK2578215A is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This guide provides a comprehensive analysis of this compound, comparing its biochemical and cellular activity with other widely used LRRK2 inhibitors: MLi-2, GNE-7915, and PFE-360. The information presented here, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to assist researchers in making informed decisions for their LRRK2-related studies.
Performance Comparison of LRRK2 Inhibitors
The potency and selectivity of this compound against LRRK2 have been rigorously evaluated and compared to other well-established tool compounds. The following tables summarize the key quantitative data from biochemical and cellular assays.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below compares the biochemical IC50 values of this compound and its alternatives against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.
| Compound | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) |
| This compound | 10.9[1][2][3] | 8.9[1][3] |
| MLi-2 | 0.76[4][5][6] | - |
| GNE-7915 | 9[7][8][9][10][11] | - |
| PFE-360 | ~6 (in vitro)[12] | - |
Note: A direct IC50 for the G2019S mutant was not consistently available in the reviewed literature for all compounds.
Cellular Potency
Cellular assays provide a more physiologically relevant measure of inhibitor activity. The most common method involves monitoring the dephosphorylation of LRRK2 at key sites like Ser910 and Ser935.
| Compound | Cellular Assay | Cellular IC50 (nM) |
| This compound | Inhibition of Ser910/Ser935 phosphorylation in HEK293 cells[1][13][14] | 300 - 1000[1][13][14][15] |
| MLi-2 | Dephosphorylation of pSer935 LRRK2[4][5][6] | 1.4[4][5][6] |
| GNE-7915 | Inhibition of pLRRK2 in BAC transgenic mice brain[10] | - |
| PFE-360 | Reduction of LRRK2-pSer935/total LRRK2 ratio (in vivo)[16][17][18] | 2.3 (in vivo)[16][17][18][19] |
Kinase Selectivity
High selectivity is crucial for a tool compound to minimize off-target effects. The selectivity of these inhibitors has been profiled against large panels of kinases.
| Compound | Kinase Panel Size | Key Off-Targets at 1 µM (unless specified) |
| This compound | 460[1][13] | smMLCK (>50% inhibition at 10 µM), ALK, FLT3(D835Y) (<10 ambit score)[1][13] |
| MLi-2 | >300[4] | >295-fold selectivity[4] |
| GNE-7915 | 187 and 392[7][8][9] | TTK (>50% inhibition at 0.1 µM), ALK (>65% probe displacement at 0.1 µM)[7][20] |
| PFE-360 | - | Potent and selective[16][17][18][19] |
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed protocols for key assays are provided below.
LRRK2 Biochemical Kinase Assay (Radiometric)
This protocol is adapted from standard radioactivity-based enzymatic assays used for determining the biochemical potency of LRRK2 inhibitors.[1]
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
ATP solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the recombinant LRRK2 enzyme and MBP substrate in the kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen and quantify the incorporation of ³²P into the MBP substrate using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular LRRK2 Dephosphorylation Assay (Western Blot)
This protocol describes a common method to assess the cellular activity of LRRK2 inhibitors by measuring the phosphorylation status of LRRK2 at Ser910 and Ser935.[1][3]
Materials:
-
HEK293 cells stably overexpressing LRRK2 (wild-type or G2019S) or a cell line endogenously expressing LRRK2 (e.g., SH-SY5Y).
-
Cell culture medium and reagents.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-pS910-LRRK2, anti-pS935-LRRK2, anti-total LRRK2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 90 minutes).[21] Include a DMSO-only control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pS910-LRRK2, pS935-LRRK2, and total LRRK2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for phosphorylated and total LRRK2. Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
-
Calculate the percentage of dephosphorylation relative to the DMSO control and determine the cellular IC50 value.
Visualizing LRRK2's Role and Inhibition
To better understand the context in which this compound and other inhibitors function, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow.
LRRK2 Signaling Pathway
Mutations in LRRK2 are a major genetic contributor to Parkinson's disease.[22] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical intersection of cellular signaling.[23] It is involved in a wide range of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[24] Pathogenic mutations, such as G2019S, lead to increased kinase activity, which is believed to contribute to neuronal dysfunction.[1] LRRK2 inhibitors like this compound block this aberrant kinase activity.
Caption: LRRK2 signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for validating a novel LRRK2 inhibitor, from initial biochemical screening to cellular and in vivo testing.
Caption: Workflow for LRRK2 inhibitor validation.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MLi-2 | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medkoo.com [medkoo.com]
- 10. GNE-7915 | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. S-EPMC4208292 - this compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor. - OmicsDI [omicsdi.org]
- 15. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. PFE-360 | LRRK2 | TargetMol [targetmol.com]
- 19. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Probe GNE7915 | Chemical Probes Portal [chemicalprobes.org]
- 21. protocols.io [protocols.io]
- 22. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
GSK2578215A: A Comparative Efficacy Analysis in Wild-Type vs. G2019S LRRK2 Models
A detailed guide for researchers on the preclinical efficacy of the LRRK2 inhibitor, GSK2578215A, in models expressing wild-type LRRK2 versus the pathogenic G2019S mutant.
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the G2019S mutation being the most common genetic cause of the disease.[1][2][3][4] This guide provides a comparative overview of the efficacy of this compound, a potent and selective LRRK2 kinase inhibitor, in preclinical models expressing either wild-type (WT) LRRK2 or the hyperactive G2019S LRRK2 mutant. The data presented herein is intended to assist researchers in designing and interpreting experiments utilizing this compound.
Quantitative Efficacy Data
The following tables summarize the key quantitative data on the efficacy of this compound in inhibiting LRRK2 kinase activity and downstream signaling in both wild-type and G2019S LRRK2 models.
| Parameter | LRRK2 Target | IC50 (nM) | Reference |
| Biochemical Potency | Wild-Type LRRK2 | 10.9 | [5][6][7] |
| G2019S LRRK2 | 8.9 | [5][6] | |
| A2016T LRRK2 | 81.1 | [5] | |
| G2019S + A2016T LRRK2 | 61.3 | [5] |
Table 1: Biochemical Potency of this compound against various LRRK2 forms. The IC50 values indicate the concentration of the inhibitor required to reduce the kinase activity by 50% in a biochemical assay.
| Cellular Model | LRRK2 Form | Effective Concentration (µM) | Endpoint | Reference |
| Cellular Activity | HEK293 cells | 0.3 - 1.0 | Inhibition of Ser910/Ser935 phosphorylation | [1][5][8] |
| Human lymphoblastoid cells | Not specified | Inhibition of Ser910/Ser935 phosphorylation | [1] | |
| Mouse Swiss 3T3 cells | Not specified | Inhibition of Ser910/Ser935 phosphorylation | [6] | |
| SH-SY5Y cells | 0.001 | Inhibition of LRRK2 kinase activity | [9] |
Table 2: Cellular Activity of this compound. This table highlights the effective concentration range of this compound for inhibiting LRRK2 phosphorylation in different cell-based models.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the LRRK2 signaling pathway and a general experimental workflow for assessing the efficacy of LRRK2 inhibitors.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of LRRK2 as a Drug Target for Treatment of Parkinson's Disease Using Antisense Technology | Parkinson's Disease [michaeljfox.org]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling LRRK2 Function: A Comparative Analysis of the Kinase Inhibitor GSK2578215A and LRRK2 Knockout Models
For researchers, scientists, and drug development professionals, understanding the intricate roles of Leucine-rich repeat kinase 2 (LRRK2) in cellular pathways is paramount, particularly in the context of Parkinson's disease. Two primary experimental approaches to probe LRRK2 function are the use of selective kinase inhibitors, such as GSK2578215A, and genetic models, specifically LRRK2 knockout (KO) mice. This guide provides a comprehensive cross-validation of the effects observed with these two distinct methodologies, offering a clearer understanding of LRRK2 biology and the implications for therapeutic development.
This comparative guide synthesizes experimental data to objectively evaluate the parallels and divergences between pharmacological inhibition and genetic ablation of LRRK2. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this document aims to equip researchers with the necessary information to critically assess the outcomes of LRRK2-targeted studies.
At a Glance: Comparing this compound and LRRK2 Knockout
| Feature | This compound (Pharmacological Inhibition) | LRRK2 Knockout (Genetic Ablation) |
| Mechanism of Action | Potent and highly selective inhibitor of LRRK2 kinase activity.[1][2] | Complete absence of LRRK2 protein expression due to genetic deletion (e.g., of exon 41).[3] |
| Primary Molecular Effect | Inhibition of LRRK2 autophosphorylation and phosphorylation of its substrates.[1][2] Reduces phosphorylation of LRRK2 at Ser910 and Ser935.[1][4] | Absence of all LRRK2 functions, including both kinase-dependent and potential kinase-independent (scaffolding) roles. |
| Cellular Phenotypes | Induces mitochondrial fragmentation and protective autophagy.[5][6] Can suppress homologous recombination.[7] | Generally mild cellular phenotypes in the central nervous system.[8] Some reports of altered mitochondrial function and autophagy.[8] |
| In Vivo Phenotypes (Rodent Models) | Reduces LRRK2 phosphorylation in peripheral tissues (spleen, kidney) but not significantly in the brain.[1] | No overt neurodegeneration or significant motor deficits under basal conditions.[3][8][9][10] Some subtle behavioral alterations have been reported.[3][11] |
| Key Advantage | Allows for acute and reversible inhibition of LRRK2 kinase activity, mimicking a therapeutic intervention. | Provides a model for the complete loss of LRRK2 function throughout development and adulthood. |
| Key Limitation | Potential for off-target effects, although this compound is highly selective.[1] Limited brain penetration can be a challenge for in vivo central nervous system studies.[1][4] | Does not model the effects of pathogenic, kinase-hyperactive LRRK2 mutations. Developmental compensation by other proteins (e.g., LRRK1) may mask certain phenotypes.[8][9] |
Deep Dive: Experimental Data and Protocols
Biochemical and Cellular Effects
Table 1: Comparison of Biochemical and Cellular Effects
| Parameter | Effect of this compound | Effect of LRRK2 Knockout | Supporting Evidence |
| LRRK2 Ser910/Ser935 Phosphorylation | Dose-dependent decrease.[1] | Not applicable (no protein). | Western Blot analysis of cell lysates or tissue homogenates.[1] |
| Autophagy | Induction of protective autophagy.[5][6] | Disruption of the autophagy-lysosomal pathway reported in double LRRK1/LRRK2 KO mice.[8] | Measurement of autophagy markers (e.g., LC3-II/LC3-I ratio) by Western Blot or fluorescence microscopy.[5] |
| Mitochondrial Dynamics | Induces mitochondrial fragmentation.[5] | Mitochondrial abnormalities have been reported.[11] | Confocal microscopy of cells stained with mitochondrial markers (e.g., MitoTracker).[5] |
| Dopamine Homeostasis | Not extensively reported. | No significant alteration in striatal dopamine levels or its metabolites.[3] | High-performance liquid chromatography (HPLC) analysis of striatal tissue.[3] |
| Neuronal Viability | Can induce protective autophagy in response to cellular stress.[5] | No significant loss of dopaminergic neurons in the substantia nigra.[3][8] | Stereological counting of tyrosine hydroxylase (TH)-positive neurons in brain sections.[3] |
Experimental Protocols
A cornerstone of robust scientific comparison is the understanding of the methodologies employed. Below are summaries of typical experimental protocols used in the characterization of both this compound and LRRK2 knockout models.
In Vitro Kinase Inhibition Assay with this compound
-
Objective: To determine the potency of this compound in inhibiting LRRK2 kinase activity.
-
Methodology:
-
Recombinant human LRRK2 (wild-type or mutant) is incubated with a peptide substrate (e.g., LRRKtide) and ATP.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.[1][4]
-
Generation and Phenotyping of LRRK2 Knockout Mice
-
Objective: To create a mouse model lacking LRRK2 expression and characterize its phenotype.
-
Methodology:
-
Generation: A targeting vector is designed to delete a critical exon of the Lrrk2 gene (e.g., exon 41), often replacing it with a selectable marker. This vector is introduced into embryonic stem (ES) cells.[3]
-
Screening: ES cells are screened for homologous recombination.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Breeding: Chimeric offspring are bred to establish a heterozygous LRRK2 knockout line, which is then intercrossed to generate homozygous knockout animals.
-
Genotyping: PCR analysis of tail DNA is used to confirm the genotype of the mice.
-
Phenotyping: A battery of behavioral tests (e.g., open field, rotarod) is performed to assess motor function.[3] Post-mortem analysis of brain tissue is conducted to assess neuroanatomy and neurochemistry.[3][8]
-
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams created using the DOT language provide visual representations of the LRRK2 signaling pathway and a typical experimental workflow.
Caption: LRRK2 signaling and points of intervention.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]
- 9. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. michaeljfox.org [michaeljfox.org]
- 11. mdpi.com [mdpi.com]
Head-to-Head Comparison of GSK2578215A and Other Benzamide-Based LRRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the benzamide-based LRRK2 inhibitor, GSK2578215A, with other notable LRRK2 inhibitors. Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease research, and a clear understanding of the potency, selectivity, and cellular activity of available inhibitors is crucial for advancing drug discovery efforts.[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Overview of LRRK2 Inhibition
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[3] The G2019S mutation, in particular, enhances the kinase activity of the LRRK2 protein, suggesting that inhibiting this activity could be a viable therapeutic strategy.[1] A number of small molecule inhibitors targeting the ATP-binding site of the LRRK2 kinase domain have been developed. This guide focuses on this compound, a potent and highly selective 2-arylmethyloxy-5-substituent-N-arylbenzamide, and compares its performance against other well-characterized LRRK2 inhibitors.[1][2]
Data Presentation: Biochemical and Cellular Potency
The following tables summarize the biochemical potency and cellular activity of this compound and other selected LRRK2 inhibitors.
Table 1: Biochemical Potency of LRRK2 Inhibitors
| Inhibitor | Chemical Class | Target | IC50 (WT LRRK2) | IC50 (G2019S LRRK2) | IC50 (A2016T LRRK2) |
| This compound | Benzamide | LRRK2 | 10.9 nM[1] | 8.9 nM[1] | 81.1 nM |
| LRRK2-IN-1 | Benzodiazepine | LRRK2 | 13 nM[4] | 6 nM[4] | 2450 nM[4] |
| GNE-7915 | Aminopyrazole | LRRK2 | 9 nM[5][6] | - | - |
| MLi-2 | Not Specified | LRRK2 | - | 0.76 nM[7][8][9] | - |
| PF-06447475 | Pyridopyrimidine | LRRK2 | 3 nM[2][10] | 11 nM[4][11] | - |
Table 2: Cellular Activity of LRRK2 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / Effective Concentration |
| This compound | HEK293 | Western Blot | pSer935-LRRK2 inhibition | 0.3–1.0 µM[1] |
| LRRK2-IN-1 | HEK293 | Western Blot | pSer910/S935-LRRK2 inhibition | Not specified |
| GNE-7915 | Not Specified | Cellular Assay | LRRK2 Inhibition | 9 nM[12] |
| MLi-2 | Not Specified | Cellular Assay | pSer935-LRRK2 inhibition | 1.4 nM[8][9] |
| PF-06447475 | Raw264.7 | Not Specified | LRRK2 kinase activity inhibition | <10 nM[1] |
Kinase Selectivity
A critical aspect of a kinase inhibitor's profile is its selectivity. High selectivity minimizes off-target effects.
-
This compound : Exhibits exceptional selectivity for LRRK2. In a panel of 131 kinases, only smooth muscle myosin light chain kinase (smMLCK) showed greater than 50% inhibition at a 10 µM concentration. In a broader screen of 460 kinases, only ALK and FLT3 (D835Y) showed significant binding.[1]
-
LRRK2-IN-1 : Shows high selectivity, with affinity for only 12 kinases out of a panel of 442.[4][13]
-
GNE-7915 : Demonstrates high selectivity, inhibiting only TTK kinase by more than 50% in a screen of 187 kinases.[12]
-
MLi-2 : Shows greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases.[7][8]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data.
Biochemical LRRK2 Kinase Assay (General Protocol)
This protocol outlines a common method for determining the biochemical potency (IC50) of LRRK2 inhibitors.
-
Reaction Setup : The kinase reaction is typically performed in a 384-well plate. Each well contains the recombinant LRRK2 enzyme (wild-type or mutant), a peptide substrate (e.g., LRRKtide), and the test inhibitor at various concentrations.
-
Initiation : The reaction is initiated by the addition of ATP. The concentration of ATP is often kept at or near the Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assay : Utilizes [γ-³²P]ATP, where the incorporation of the radioactive phosphate into the substrate is measured.[14]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay : Employs a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a FRET partner (e.g., LanthaScreen™ assay).[15][16]
-
Luminescent ADP Detection Assay : Measures the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).[17]
-
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This protocol describes a common method to assess the ability of an inhibitor to block LRRK2 activity within a cellular context.
-
Cell Culture and Treatment : Human Embryonic Kidney (HEK293) cells are commonly used, often stably overexpressing wild-type or mutant LRRK2.[1] The cells are treated with the LRRK2 inhibitor at various concentrations for a defined period (e.g., 90 minutes).[1]
-
Cell Lysis : After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated LRRK2 at a key regulatory site, such as Ser935 (pSer935-LRRK2), and an antibody for total LRRK2 as a loading control.
-
Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Data Analysis : The intensity of the bands corresponding to pSer935-LRRK2 and total LRRK2 are quantified. The ratio of phosphorylated to total LRRK2 is calculated to determine the extent of inhibition.
Visualizations
The following diagrams illustrate key concepts related to LRRK2 inhibition and the experimental workflows.
References
- 1. PF-06447475 | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. PF-06447475 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GNE-7915 | LRRK2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
A Comparative Analysis of GSK2578215A and Newer Generation LRRK2 Inhibitors for Parkinson's Disease
A detailed guide for researchers and drug development professionals on the therapeutic potential of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, comparing the first-generation compound GSK2578215A with emerging clinical-stage candidates.
Mutations in the LRRK2 gene that lead to hyperactivity of its kinase domain are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1] This has made LRRK2 a promising therapeutic target for the development of disease-modifying therapies.[1] This guide provides a comprehensive evaluation of the pioneering LRRK2 inhibitor, this compound, in comparison to newer generation inhibitors that have advanced into clinical trials, namely BIIB122 (DNL151) and NEU-411.
Performance Data: A Head-to-Head Comparison
The therapeutic potential of a LRRK2 inhibitor is determined by its potency, selectivity, and pharmacokinetic properties, particularly its ability to penetrate the central nervous system. The following tables summarize the available quantitative data for this compound and the newer generation inhibitors.
| Compound | Target | Biochemical IC50 (nM) | Cellular Activity | Selectivity | Brain Penetration | Clinical Stage |
| This compound | Wild-type LRRK2 | 10.9[2] | Inhibits pS910/S935 LRRK2 at 0.3–1.0 μM in HEK293 cells[3] | High (Only 3 of 459 kinases inhibited >90% at 10 µM)[2] | Yes (in mice)[3] | Preclinical |
| G2019S LRRK2 | 8.9[3] | - | ||||
| BIIB122 (DNL151) | LRRK2 | Not explicitly published in preclinical studies | Dose-dependent reduction of pS935 LRRK2 and pT73 Rab10 in humans[4] | Selective[5] | Yes (CSF/unbound plasma ratio ~1 in humans)[4] | Phase 2/3[5] |
| NEU-411 | LRRK2 | Not explicitly published in preclinical studies | Robust reduction in pS935-LRRK2 in blood and CSF in humans[6] | Potent and selective[7] | Yes (brain-penetrant)[7] | Phase 2[7] |
Table 1: Comparative Performance of LRRK2 Inhibitors. This table summarizes key biochemical and clinical data for this compound, BIIB122 (DNL151), and NEU-411.
LRRK2 Signaling Pathway and Inhibitor Action
Mutations in LRRK2, such as the common G2019S mutation, lead to a gain-of-function that increases its kinase activity.[1] This aberrant activity is thought to disrupt various cellular processes, including vesicular trafficking and lysosomal function, ultimately contributing to neurodegeneration. LRRK2 inhibitors act by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates and thereby mitigating its pathological effects.
Figure 1: LRRK2 Signaling Pathway and Inhibition. This diagram illustrates the activation of LRRK2, its downstream effects, and the mechanism of action of LRRK2 inhibitors.
Experimental Protocols
The evaluation of LRRK2 inhibitors relies on a series of key in vitro and in vivo experiments. Below are detailed methodologies for some of the most critical assays.
LRRK2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of LRRK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase activity.
Materials:
-
Recombinant human LRRK2 protein (wild-type and mutants)
-
LRRKtide (a synthetic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the LRRK2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of LRRKtide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Western Blot for LRRK2 Phosphorylation (Cellular)
This assay assesses the ability of an inhibitor to reduce LRRK2 autophosphorylation at key sites like Serine 935 (pS935) in a cellular context.
Objective: To measure the inhibition of LRRK2 phosphorylation in cells treated with a test compound.
Materials:
-
HEK293 cells stably overexpressing LRRK2 (wild-type or mutant)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS935-LRRK2, anti-total-LRRK2
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Plate HEK293-LRRK2 cells and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 90 minutes).
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.
Figure 2: Western Blot Experimental Workflow. This flowchart outlines the key steps in performing a western blot analysis to assess LRRK2 phosphorylation.
Concluding Remarks
This compound was a pivotal tool compound that demonstrated high potency and selectivity for LRRK2, paving the way for the development of clinically viable inhibitors. While it exhibited good preclinical characteristics, newer generation inhibitors such as BIIB122 and NEU-411 have successfully translated into human clinical trials, showing promising target engagement and safety profiles. The data from these ongoing trials will be crucial in determining the ultimate therapeutic potential of LRRK2 inhibition for Parkinson's disease. The continued development of potent, selective, and brain-penetrant LRRK2 inhibitors represents a significant step forward in the pursuit of a disease-modifying therapy for this neurodegenerative disorder.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. neuron23.com [neuron23.com]
- 7. Phase 2 LRRK2 inhibitor trial in early PD | ACNR [acnr.co.uk]
Replicating LRRK2 Inhibition: A Comparative Guide to GSK2578215A and Alternative Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK2578215A, a potent and highly selective LRRK2 kinase inhibitor, with other commonly used alternatives. This guide summarizes key experimental data from published findings to aid in the design and interpretation of studies aimed at replicating or building upon existing research.
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease research. This compound has emerged as a valuable tool compound for investigating LRRK2 biology due to its high potency and selectivity.[1][2] This guide offers an objective comparison of its performance against other LRRK2 inhibitors, namely LRRK2-IN-1 and MLi-2, based on published experimental data.
Comparative Analysis of LRRK2 Inhibitor Potency
The following tables summarize the biochemical and cellular potency of this compound in comparison to LRRK2-IN-1 and MLi-2. These data are extracted from foundational studies characterizing these compounds.
Table 1: Biochemical Potency of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Publication |
| This compound | Wild-type LRRK2 | 10.9 | Reith et al., 2012[1] |
| G2019S LRRK2 | 8.9 | Reith et al., 2012[1] | |
| A2016T LRRK2 | 81.1 | Reith et al., 2012 | |
| LRRK2-IN-1 | Wild-type LRRK2 | ~10 | Reith et al., 2012[1] |
| G2019S LRRK2 | ~8 | Reith et al., 2012[1] | |
| MLi-2 | G2019S LRRK2 | 0.76 | Fell et al., 2015[3] |
Table 2: Cellular Potency of LRRK2 Inhibitors (Inhibition of LRRK2 pS935)
| Compound | Cell Line | IC50 (µM) | Publication |
| This compound | HEK293 (WT LRRK2) | ~0.3 - 1.0 | Reith et al., 2012[1] |
| HEK293 (G2019S LRRK2) | ~0.3 - 1.0 | Reith et al., 2012[1] | |
| SH-SY5Y | Not explicitly stated, but effective at 1 nM | Bravo-San Pedro et al., 2014[4] | |
| LRRK2-IN-1 | HEK293 | Similar to this compound | Reith et al., 2012[1] |
| MLi-2 | Cellular Assay | 1.4 nM | Fell et al., 2015[3] |
Signaling Pathway of LRRK2 Inhibition
The primary mechanism of action for this compound and other LRRK2 inhibitors is the direct inhibition of its kinase activity. This prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases. A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of serine 935 (pS935).
Caption: LRRK2 kinase inhibitors block its activity, preventing autophosphorylation and substrate phosphorylation.
Experimental Workflows
Replicating published findings requires meticulous adherence to experimental protocols. Below are generalized workflows for key assays used to characterize LRRK2 inhibitors.
In Vitro Kinase Assay Workflow
This workflow outlines the steps for determining the biochemical IC50 of an inhibitor.
Caption: Workflow for a standard in vitro LRRK2 kinase assay.
Cellular LRRK2 pS935 Inhibition Assay Workflow
This workflow describes the process of measuring the inhibition of LRRK2 autophosphorylation in a cellular context.
References
- 1. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LRRK2 inhibitor this compound induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of GSK257821SA Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK2578215A, a potent and selective LRRK2 kinase inhibitor, with other relevant alternatives. The information is intended to assist researchers in assessing the translational relevance of preclinical studies involving this compound. All data is presented in a clear, comparative format, with detailed experimental protocols and visualizations to facilitate understanding.
Executive Summary
This compound is a valuable chemical probe for studying the physiological and pathological roles of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] It exhibits high potency and exceptional selectivity for LRRK2.[3][4] However, its utility in preclinical models of neurodegenerative disease is limited by its poor brain penetrance.[4] This guide will delve into the quantitative performance of this compound, compare it to other widely used LRRK2 inhibitors, and provide detailed methodologies for the key experiments cited in the literature.
Performance Comparison of LRRK2 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable LRRK2 inhibitors.
Table 1: Biochemical Potency Against Wild-Type and Mutant LRRK2
| Compound | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | LRRK2 (A2016T) IC50 (nM) | LRRK2 (G2019S + A2016T) IC50 (nM) |
| This compound | 10.9[3][5] | 8.9[3][5] | 81.1[3] | 61.3[3] |
| LRRK2-IN-1 | 13[3] | 6[3] | 2450[3] | 3080[3] |
| CZC-25146 | 4.76[5] | 6.87[5] | Not Reported | Not Reported |
| HG-10-102-01 | 23.3[5] | 3.2[5] | Not Reported | Not Reported |
| GNE-7915 | 9[5] | Not Reported | Not Reported | Not Reported |
| MLi-2 | 0.76[5] | Not Reported | Not Reported | Not Reported |
Table 2: Cellular Activity and Selectivity
| Compound | Cellular LRRK2 Dephosphorylation (pSer935) IC50 (nM) | Key Off-Target Kinases Inhibited (>50% at 10 µM) | Brain Penetrant |
| This compound | ~300-1000 (in HEK293 cells)[3][4] | smMLCK, ALK, FLT3[3] | No[4] |
| LRRK2-IN-1 | Not Reported | 12 kinases[3] | No |
| GNE-7915 | Not Reported | Not Reported | Yes[5] |
| MLi-2 | 1.4[5] | Not Reported | Yes |
Experimental Protocols
Recombinant LRRK2 Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified LRRK2 protein.
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P] ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager for detecting radiolabeling
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 protein and the test compound at various concentrations in kinase assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution containing MBP and [γ-³²P] ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by assessing the phosphorylation status of LRRK2 at specific sites (e.g., Ser910 and Ser935).
Materials:
-
HEK293 cells stably overexpressing LRRK2 (wild-type or mutant)
-
Cell culture medium and reagents
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-LRRK2 (Ser935), anti-total LRRK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Plate HEK293 cells expressing LRRK2 and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-LRRK2 (Ser935) and total LRRK2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for phospho-LRRK2 and normalize to total LRRK2 to determine the extent of dephosphorylation.
Visualizations
References
- 1. This compound; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for GSK2578215A
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of GSK2578215A, a potent and selective LRRK2 inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This document outlines the step-by-step process for the disposal of this compound in both solid form and as a solution, tailored for researchers, scientists, and drug development professionals. The information is compiled to build trust and provide value beyond the product itself, ensuring safety and operational efficiency.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₄H₁₈FN₃O₂ |
| Molecular Weight | 399.42 g/mol |
| CAS Number | 1285515-21-0 |
| Form | Solid |
| Purity | ≥98% (HPLC) |
| IC₅₀ (LRRK2 WT) | ~10.9 nM |
| IC₅₀ (LRRK2 G2019S) | ~8.9 nM |
| Solubility | Soluble in DMSO to >75 mM |
| Storage (Solid) | Store at -20°C |
| Storage (in solvent) | Store at -80°C |
Experimental Protocols: Disposal Procedures
The following protocols are based on safety data sheet information, which indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile).[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area.[1] For handling large quantities or creating aerosols, a suitable respirator may be necessary.
Disposal of Solid this compound
-
Waste Collection:
-
Place any unused or waste this compound solid into a clearly labeled, sealable hazardous waste container.
-
The container should be specifically designated for solid chemical waste.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[1]
-
-
Disposal:
-
Arrange for pickup and disposal by an approved waste disposal company. Do not dispose of solid this compound in regular trash.[1]
-
Disposal of this compound in Solution (e.g., in DMSO)
-
Waste Collection:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.
-
Indicate the solvent used (e.g., DMSO) on the label.
-
-
Avoid Drains:
-
Do not pour solutions containing this compound down the drain. This is crucial to prevent release into the aquatic environment, where it is known to be very toxic.[1]
-
-
Labeling:
-
Label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) and their approximate concentrations, and the date.
-
-
Storage:
-
Store the sealed liquid waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible waste streams.
-
-
Disposal:
-
Arrange for collection and disposal through your institution's environmental health and safety office or a licensed chemical waste contractor.[1]
-
Decontamination of Labware
-
Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware thoroughly with soap and water.
Safe Handling and Disposal Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling GSK2578215A
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of GSK2578215A.
This document provides critical safety protocols and logistical plans for the laboratory use of this compound, a potent and selective LRRK2 kinase inhibitor. Adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Warning | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Warning | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in its solid (powder) form and in solution. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides chemical resistance to benzamide compounds. Double-gloving is recommended when handling the pure compound. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat (impervious) | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95, R95, or P95 filtering facepiece respirator | Prevents inhalation of fine dust particles. Required when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work with powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station must be readily accessible in the laboratory.[1]
2. Weighing and Aliquoting the Powder:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Decontaminate the weighing area and balance.
-
Handling: Use a micro-spatula to transfer the powder. Avoid creating dust clouds. Close the container immediately after use.
-
Post-Weighing: Carefully clean the spatula and weighing paper. Dispose of contaminated materials as solid hazardous waste.
3. Solution Preparation:
-
This compound is soluble in DMSO.[2]
-
Procedure: In a chemical fume hood, add the desired volume of DMSO to the vial containing the pre-weighed this compound. Cap the vial and vortex until the solid is completely dissolved.
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials.[1]
Experimental Workflow: In Vitro LRRK2 Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on LRRK2 kinase.
Materials:
-
Recombinant LRRK2 protein
-
LRRKtide (or other suitable substrate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ATP
-
96-well plates
-
Plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the desired time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).
-
Data Analysis: Calculate the IC50 value of this compound by plotting the kinase activity against the inhibitor concentration.
Signaling Pathway
This compound is a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease. LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. By inhibiting the kinase activity of LRRK2, this compound can modulate these downstream pathways.
Disposal Plan
Due to its acute and chronic aquatic toxicity, all waste containing this compound must be disposed of as hazardous waste.
1. Solid Waste:
-
Collection: Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the hazard characteristics (Toxic, Aquatic Toxin).
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.
2. Liquid Waste:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a designated, labeled hazardous waste container. Do not dispose of it down the drain.
-
Organic Solvent Solutions (e.g., DMSO): Collect all organic solvent waste containing this compound in a separate, designated hazardous waste container for flammable liquids.
-
Labeling and Storage: Follow the same labeling and storage procedures as for solid waste.
3. Decontamination:
-
Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) followed by water. Collect the rinsate as hazardous liquid waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent and wipe with absorbent pads. Dispose of the pads as solid hazardous waste.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific EHS guidelines for additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
